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  • Product: Butyl(2-methoxyethyl)amine
  • CAS: 58203-00-2

Core Science & Biosynthesis

Foundational

Structural Elucidation of Butyl(2-methoxyethyl)amine: A Comprehensive NMR Framework for Drug Development Professionals

Mechanistic Context & Pharmaceutical Relevance In modern drug development, the precise structural characterization of raw materials and intermediate building blocks is non-negotiable. Butyl(2-methoxyethyl)amine (CAS 5820...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context & Pharmaceutical Relevance

In modern drug development, the precise structural characterization of raw materials and intermediate building blocks is non-negotiable. Butyl(2-methoxyethyl)amine (CAS 58203-00-2) is a highly versatile, amphiphilic secondary amine[1]. Structurally, it features a lipophilic butyl chain coupled with a hydrophilic, ether-containing methoxyethyl motif. This unique electronic topology makes it an exceptional precursor for the synthesis of ionizable lipids in lipid nanoparticles (LNPs) and flexible linkers in PROTAC (Proteolysis Targeting Chimera) therapeutics.

As a Senior Application Scientist, I approach the Nuclear Magnetic Resonance (NMR) elucidation of this molecule not as a simple data-matching exercise, but as a rigorous mapping of its electronic environment. The presence of the highly electronegative ether oxygen and the secondary amine nitrogen creates distinct inductive (-I) deshielding zones. Understanding the causality behind these chemical shifts is critical for establishing a self-validating Quality Assurance (QA) protocol.

Self-Validating Experimental Protocol: High-Fidelity NMR Acquisition

To ensure absolute trustworthiness in structural assignment, the experimental workflow must be designed as a self-validating system. A simple 1D spectrum is prone to misinterpretation due to overlapping multiplets; therefore, our protocol mandates a feedback loop where 1D hypotheses are rigorously tested against 2D heteronuclear correlation data.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 20–25 mg of butyl(2-methoxyethyl)amine in 0.6 mL of deuterated chloroform ( CDCl3​ ). CDCl3​ is selected because it lacks interfering protic signals and perfectly solubilizes amphiphilic amines. Tetramethylsilane (TMS) at 0.03% v/v must be included as an internal reference (0.00 ppm) to prevent chemical shift drift.

  • Probe Tuning and 3D Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm BBFO probe. Tune and match the probe specifically for 1H and 13C frequencies. Perform 3D gradient shimming to ensure a homogeneous magnetic field, which is critical for resolving fine J -couplings in the aliphatic chains.

  • 1D 1H Acquisition: Execute a standard 30° pulse sequence (zg30). Crucially, set the relaxation delay ( D1​ ) to 1.5 seconds and acquire 16 scans. This ensures complete longitudinal relaxation ( T1​ ) of the protons, yielding accurate integration values that reflect the true proton ratio.

  • 1D 13C Acquisition: Utilize a power-gated decoupling sequence (zgpg30) to remove 1H−13C splitting. Set D1​ to 2.0 seconds and acquire a minimum of 1024 scans. The extended D1​ is a causal choice to ensure that carbons lacking attached protons (though absent in this specific molecule) or fast-relaxing carbons achieve sufficient signal-to-noise (S/N) ratios[2].

  • 2D Correlation Acquisition: Acquire Gradient-Selected COSY (Homonuclear Correlation), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These serve as the validation matrix.

  • Processing: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1H ; 1.0 Hz for 13C ) prior to Fourier Transformation. Perform manual phase and baseline correction to ensure flat spectra for accurate integration.

NMR_Workflow A Sample Preparation (CDCl3, TMS internal) B Probe Tuning, Matching & 3D Shimming A->B C 1D Acquisition (1H & 13C NMR) B->C D 2D Acquisition (COSY, HSQC, HMBC) C->D E Spectral Processing (FT, Phase Correction) D->E F Structural Assignment & Validation E->F F->C Discrepancy Detected

Figure 1: High-fidelity NMR acquisition and self-validating assignment workflow.

1 H NMR Spectral Analysis: Causality and Assignments

The 1H NMR spectrum of butyl(2-methoxyethyl)amine is dictated by the inductive electron-withdrawing effects of the oxygen and nitrogen heteroatoms. Based on established spectrometric identification principles[2], the closer a proton is to these electronegative centers, the more its electron cloud is depleted, resulting in a downfield shift (higher ppm).

  • The Ether Effect: The oxygen atom exerts the strongest inductive pull. Consequently, the methylene protons directly attached to it (H2') are the most deshielded aliphatic signals, appearing at ~3.50 ppm. The terminal methoxy protons (H3') appear as a sharp singlet at ~3.35 ppm.

  • The Amine Effect: The secondary amine nitrogen is less electronegative than oxygen. The methylenes alpha to the nitrogen (H1 and H1') appear at ~2.62 ppm and ~2.78 ppm, respectively. H1' is slightly more deshielded due to the additive β -effect of the nearby oxygen atom.

  • Aliphatic Chain: The butyl chain exhibits standard alkane splitting governed by the n+1 rule, terminating in a triplet at ~0.92 ppm.

Table 1: 1 H NMR Assignments (400 MHz, CDCl3​ )
PositionShift (ppm)MultiplicityIntegration J -coupling (Hz)Causality / Assignment Notes
H4 (CH 3​ )0.92t (triplet)3H7.3Terminal methyl of the lipophilic butyl chain.
H3 (CH 2​ )1.35m (sextet)2H~7.3Shielded aliphatic methylene.
H2 (CH 2​ )1.48m (quintet)2H~7.3Aliphatic methylene, β to the secondary amine.
NH 1.60br s (broad)1H-Exchangeable proton; shift varies with concentration.
H1 (CH 2​ -N)2.62t (triplet)2H7.1Deshielded by the adjacent secondary amine (-I effect).
H1' (N-CH 2​ )2.78t (triplet)2H5.2Deshielded by amine and the β -oxygen effect.
H3' (O-CH 3​ )3.35s (singlet)3H-Methoxy protons; strong -I effect from oxygen.
H2' (CH 2​ -O)3.50t (triplet)2H5.2Strongly deshielded by directly attached oxygen.

13 C NMR Spectral Analysis: Electronic Shielding Dynamics

Carbon-13 shifts are highly sensitive to the hybridization and electronegativity of attached atoms[3]. The 13C spectrum provides a definitive backbone map of the molecule.

The carbon directly bonded to the ether oxygen (C2') experiences the maximum deshielding, resonating at ~72.5 ppm. The carbons alpha to the nitrogen (C1 and C1') resonate near ~49 ppm. The slight difference between C1 (49.8 ppm) and C1' (49.3 ppm) is a nuanced reflection of the competing γ -gauche shielding effects from the extended butyl chain versus the methoxy group.

Table 2: 13 C NMR Assignments (100 MHz, CDCl3​ )
PositionShift (ppm)TypeCausality / Assignment Notes
C4 14.1CH 3​ Terminal aliphatic carbon; highly shielded.
C3 20.6CH 2​ Shielded internal aliphatic carbon.
C2 32.4CH 2​ β -position to the secondary amine nitrogen.
C1' 49.3CH 2​ α -position to the amine, adjacent to the ether linkage.
C1 49.8CH 2​ α -position to the amine on the butyl side.
C3' 58.9CH 3​ Methoxy carbon; deshielded by direct oxygen bond.
C2' 72.5CH 2​ Most deshielded carbon due to direct ether oxygen attachment.

2D NMR Strategies for Unambiguous Connectivity

To elevate this analysis from a hypothesis to a self-validating proof, 2D NMR is required.

  • COSY confirms the isolated spin systems. It will show a continuous coupling network from H4 H3 H2 H1, and a separate network from H1' H2'.

  • HMBC is the critical linchpin. Because the nitrogen atom breaks the 1H−1H spin system, COSY cannot link the butyl chain to the methoxyethyl chain. HMBC solves this by revealing long-range ( 2JCH​ and 3JCH​ ) couplings. Specifically, the protons of H1 will show an HMBC cross-peak to carbon C1', and H1' will correlate to C1, unambiguously proving the connectivity across the secondary amine.

NMR_Correlations cluster_butyl Butyl Chain cluster_methoxyethyl Methoxyethyl Chain C4 C4 (CH3) C3 C3 (CH2) C4->C3 COSY C2 C2 (CH2) C3->C2 C1 C1 (CH2) C2->C1 N NH C1->N C1p C1' (CH2) C1->C1p HMBC N->C1p C2p C2' (CH2) C1p->C2p COSY O O C2p->O C3p C3' (CH3) O->C3p C3p->C2p

Figure 2: Key COSY (blue) and HMBC (red dashed) correlations for structural validation.

References

  • Title: butyl(2-methoxyethyl)amine — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer Professional URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL: [Link]

Sources

Exploratory

Comprehensive Technical Guide on Butyl(2-methoxyethyl)amine: Molecular Architecture, Properties, and Experimental Applications

Executive Summary In the landscape of modern organic synthesis and drug development, secondary amines serve as indispensable pharmacophores and versatile building blocks. Butyl(2-methoxyethyl)amine (CAS: 58203-00-2) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, secondary amines serve as indispensable pharmacophores and versatile building blocks. Butyl(2-methoxyethyl)amine (CAS: 58203-00-2) is a highly functionalized secondary amine characterized by a lipophilic butyl chain and a hydrophilic, hydrogen-bond-accepting methoxyethyl tail. This unique structural dichotomy makes it an ideal candidate for modulating the partition coefficient (logP) of active pharmaceutical ingredients (APIs) and serving as a reactive monomer in polymer science.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic chemical descriptors. This guide provides a deep-dive into the molecular architecture of butyl(2-methoxyethyl)amine and establishes field-proven, self-validating protocols for its synthesis and analytical characterization.

Molecular Architecture and Physicochemical Profiling

The structural integrity of butyl(2-methoxyethyl)amine is defined by its central secondary nitrogen atom, which acts as a potent nucleophile. The molecule is flanked by two distinct aliphatic domains:

  • The Butyl Group (-C4H9): Imparts lipophilicity, facilitating cell membrane permeability when incorporated into small-molecule drugs.

  • The 2-Methoxyethyl Group (-CH2CH2OCH3): Introduces an ether oxygen that acts as a hydrogen-bond acceptor, improving aqueous solubility and mitigating the extreme hydrophobicity often associated with purely aliphatic amines .

Quantitative Physicochemical Data

To ensure accurate stoichiometry and analytical tracking during experimental workflows, the core quantitative properties of the compound are summarized below.

PropertyValue
IUPAC Name N-(2-methoxyethyl)butan-1-amine
Molecular Formula C7H17NO
Molecular Weight 131.22 g/mol
Monoisotopic Mass 131.13101 Da
CAS Number 58203-00-2
SMILES String CCCCNCCOC
InChIKey KBFNFQKDHFXGNQ-UHFFFAOYSA-N

Chemical Synthesis: Reductive Amination Protocol

Direct alkylation of primary amines with alkyl halides often leads to uncontrollable over-alkylation, yielding undesired tertiary amines . To achieve a high-purity secondary amine, reductive amination is the gold-standard methodology.

Step-by-Step Methodology

This protocol utilizes Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) to couple butan-1-amine with 2-methoxyacetaldehyde.

  • Imine Formation: Dissolve butan-1-amine (1.0 eq) and 2-methoxyacetaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE, 10 mL/mmol). Add glacial acetic acid (1.0 eq) and stir at room temperature for 1 hour.

    • Causality: Acetic acid (pH 4-5) protonates the carbonyl oxygen of the aldehyde, lowering its LUMO energy and increasing electrophilicity. This facilitates nucleophilic attack by the amine. Maintaining mild acidity prevents the complete protonation of the amine, which would otherwise render it non-nucleophilic .

  • Selective Reduction: Cool the mixture to 0°C and add NaBH(OAc)3 (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Causality: STAB is preferred over NaBH4. The three electron-withdrawing acetoxy groups sterically and electronically stabilize the B-H bond. This reduces its hydride-donating capacity, making it selectively reactive toward the highly electrophilic iminium ion rather than the unreacted aldehyde, preventing the formation of alcohol byproducts .

  • Self-Validating Reaction Tracking: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Ninhydrin stain.

    • Validation: The primary amine starting material stains deep purple/pink. The successful formation of the secondary amine product will appear as a distinct spot (often yellow/brown) with a higher Rf​ value due to decreased polarity. The disappearance of the primary amine spot confirms complete conversion.

  • Quenching & Extraction: Quench slowly with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess STAB. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (DCM:MeOH gradient) to yield pure butyl(2-methoxyethyl)amine.

SynthesisPathway N1 Butan-1-amine (Primary Amine) N3 Imine Intermediate (Schiff Base) N1->N3 N2 2-Methoxyacetaldehyde (Aldehyde) N2->N3 N4 NaBH(OAc)3 (STAB Reduction) N3->N4 N5 Butyl(2-methoxyethyl)amine (Target Product) N4->N5

Reductive amination pathway for synthesizing butyl(2-methoxyethyl)amine.

Analytical Characterization Workflow

To guarantee structural integrity for downstream applications, the synthesized compound must undergo a rigorous, self-validating analytical workflow.

Step-by-Step Structural Validation
  • Mass Spectrometry (LC-MS / GC-MS): Subject the purified sample to Electrospray Ionization (ESI-MS).

    • Validation: The presence of a prominent molecular ion peak at m/z 132.138 [M+H]+ confirms the exact mass of the synthesized secondary amine.

  • 1H NMR Spectroscopy (CDCl3, 400 MHz):

    • Causality of Peak Assignment: The ether linkage strongly deshields adjacent protons. Look for a sharp singlet at ~3.3 ppm integrating to 3H (the terminal methoxy group, -OCH3). A triplet at ~3.5 ppm integrating to 2H confirms the ether methylene (-CH2-O-). The protons adjacent to the secondary amine (-CH2-N-) will appear as multiplets around 2.6-2.8 ppm.

    • Self-Validation: The absence of a peak at 9-10 ppm confirms that no unreacted aldehyde remains in the purified product.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Validation: A single, weak N-H stretching band at ~3300 cm⁻¹ confirms the presence of a secondary amine (primary amines exhibit two bands). A strong C-O-C asymmetric stretch at ~1100 cm⁻¹ validates the intact methoxyethyl ether linkage.

AnalyticalWorkflow A1 Crude Reaction Mixture A2 Liquid-Liquid Extraction (DCM / H2O) A1->A2 A3 Silica Gel Chromatography (Purification) A2->A3 A4 LC-MS & GC-MS (Mass Profiling) A3->A4 A5 1H & 13C NMR (Structural Elucidation) A4->A5 A6 Validated Pure Compound A5->A6

Step-by-step analytical characterization workflow for structural validation.

Applications in Drug Development & Materials Science

The dual nature of butyl(2-methoxyethyl)amine makes it highly valuable across multiple scientific domains:

  • Pharmacophore Engineering: In medicinal chemistry, secondary amines are frequently utilized as hinge-binding motifs in kinase inhibitors or as attachment points for Proteolysis Targeting Chimeras (PROTACs). The methoxyethyl tail specifically improves the pharmacokinetic profile by preventing the molecule from becoming excessively lipophilic, thereby enhancing oral bioavailability.

  • Polymer Functionalization: In materials science, this amine acts as a highly reactive monomer for synthesizing functionalized polyurethanes and epoxy resins. The secondary amine readily undergoes nucleophilic ring-opening with epoxides, embedding the flexible, ether-rich chain into the polymer matrix to lower the glass transition temperature ( Tg​ ) and improve material elasticity.

References

  • National Institutes of Health (NIH). "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones Over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride." PMC. Available at:[Link]

  • PubChem. "Butyl(2-methoxyethyl)amine (C7H17NO) - CID 3529507." National Center for Biotechnology Information. Available at:[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." MOC. Available at:[Link]

Foundational

Thermodynamic Stability and Phase Dynamics of Butyl(2-methoxyethyl)amines: A Technical Guide for Advanced Solvent Design

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Thermodynamics Executive Summary Ether-amines such as butyl(2-methoxyethyl)amine (BMEA) an...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Thermodynamics

Executive Summary

Ether-amines such as butyl(2-methoxyethyl)amine (BMEA) and its sterically hindered isomer, tert-butyl(2-methoxyethyl)amine, represent a highly specialized class of molecules. They are increasingly critical in applications ranging from advanced CO₂ capture solvents to intermediate scaffolds in pharmaceutical synthesis. Unlike traditional alkanolamines, the selective methylation of the hydroxyl group in these molecules fundamentally alters their intermolecular hydrogen-bonding networks. This guide explores the causality behind their unique boiling points, their conformational thermodynamics, and provides field-proven, self-validating protocols for characterizing their thermal stability.

Structural Causality and Boiling Point Dynamics

To understand the phase behavior of butyl(2-methoxyethyl)amines, we must analyze the thermodynamic contributions of their functional groups. Traditional alkanolamines, such as 2-(butylamino)ethanol, exhibit boiling points near 200 °C. This high boiling point is driven by the hydroxyl (-OH) group, which acts as both a strong hydrogen bond donor and acceptor, creating an extensive 3D intermolecular network.

By converting the hydroxyl group to a methoxy ether, the strong O-H donor capacity is eliminated. The remaining intermolecular forces are restricted to weaker dipole-dipole interactions and secondary N-H···O / N-H···N hydrogen bonds. Consequently, the boiling point drops drastically. For instance, N-tert-butyl-2-methoxyethylamine (CAS 22687-22-5) exhibits a boiling point of exactly 137 °C (1)[1].

The structural isomerism of the butyl group further modulates this dynamic. The tert-butyl moiety introduces significant spherical steric bulk, which disrupts efficient van der Waals packing in the liquid phase. The linear isomer, N-butyl-2-methoxyethanamine (CAS 58203-00-2), experiences less steric hindrance, allowing for tighter molecular packing and an extrapolated boiling point approximately 15 °C higher than its tert-butyl counterpart.

Thermodynamic Stability and Conformational Equilibria

The thermodynamic stability of methoxyethylamines is governed by a delicate intramolecular equilibrium. The molecule continuously shifts between trans and gauche conformers.

Intuitively, one might assume the gauche conformer is thermodynamically favored because it allows the secondary amine to form a 5-membered intramolecular hydrogen bond (N-H···O) with the ether oxygen. However, high-resolution spectroscopic studies on the parent methoxyethylamine structure reveal the opposite: the trans conformer is actually thermodynamically more stable by approximately 1.6 kcal/mol (2)[2].

The Causality: The exothermic energy released by the formation of the N-H···O hydrogen bond is insufficient to overcome the endothermic steric and electrostatic repulsion between the lone pairs of the nitrogen and oxygen atoms when forced into the gauche proximity.

ConformationalEq Trans Trans Conformer (Thermodynamically Favored) DeltaG ΔG ≈ 1.6 kcal/mol (Steric Repulsion > H-Bond) Trans->DeltaG Heat Input Gauche Gauche Conformer (Intramolecular N-H...O) Gauche->Trans Exothermic Relaxation DeltaG->Gauche Endothermic Shift

Fig 1: Thermodynamic equilibrium between trans and gauche conformers of methoxyethylamines.

From a macroscopic thermal stability standpoint, these ether-amines are highly robust. Recent evolved gas analysis (EGA) and pyrolytic studies demonstrate that tert-butyl(2-methoxyethyl)amine volatilizes intact at temperatures up to 280 °C before any significant pyrolytic C-N or C-O bond cleavage occurs (3)[3]. This makes them exceptionally stable candidates for high-temperature gas treating environments.

Self-Validating Experimental Protocols

To accurately characterize the thermodynamic parameters of BMEA, researchers must avoid common analytical pitfalls. Below are two field-proven, self-validating protocols designed to ensure data integrity.

Decoupling Vaporization from Decomposition (TGA-GC-MS)

When evaluating the thermal stability of volatile amines, novice researchers often conflate the endothermic enthalpy of vaporization with pyrolytic degradation in Thermogravimetric Analysis (TGA).

The Self-Validating Protocol:

  • Parallel Crucible Setup: Run the BMEA sample simultaneously in two distinct environments: an open alumina crucible and a sealed crucible with a 50 µm pinhole.

  • Thermal Ramping: Ramp both samples at 10 °C/min under a high-purity N₂ purge.

  • Evolved Gas Transfer: Route the exhaust through a transfer line heated to 250 °C directly into a GC-MS.

  • Validation Logic: Vaporization is governed by vapor pressure dynamics and will shift to a significantly higher temperature in the pinhole crucible due to the restricted escape path. Conversely, true pyrolytic bond cleavage is a kinetic process dependent purely on temperature; its onset will remain static across both crucible types.

  • Mass Spectrometry Tracking: Monitor the m/z 131 molecular ion. If the intact ion is detected at 280 °C, the mass loss is confirmed as high-temperature volatilization, not degradation[3].

Quantifying Conformational Thermodynamics (VT-FTIR)

To extract the exact ΔH and ΔS of the trans-gauche equilibrium, Variable-Temperature FTIR (VT-FTIR) is utilized. The critical failure point here is the interference of intermolecular hydrogen bonding.

The Self-Validating Protocol:

  • Solvent Selection: Dissolve BMEA in a non-polar, non-competing solvent such as tetrachloroethylene (C₂Cl₄).

  • Serial Dilution Check (The Validation Step): Scan the sample at decreasing concentrations. If the integration ratio of the "free" trans-NH stretch (~3350 cm⁻¹) to the "bonded" gauche-NH stretch varies with concentration, intermolecular complexes are still present. You must continue diluting until this ratio becomes strictly concentration-independent. This proves you have isolated the intramolecular phenomenon[2].

  • Thermal Scanning: Once validated, scan the highly dilute sample from 298 K to 353 K.

  • Thermodynamic Extraction: Plot the natural log of the peak integration ratios (ln K) against 1/T. The slope of this Van 't Hoff plot yields -ΔH/R, providing the precise thermodynamic penalty of the gauche conformation.

Workflow Sample BMEA Sample Preparation TGA TGA Analysis (Open vs Pinhole) Sample->TGA FTIR Variable-Temp FTIR (Serial Dilution) Sample->FTIR GCMS GC-MS Evolved Gas Analysis TGA->GCMS Volatiles at 280°C Data Thermodynamic Parameter Extraction GCMS->Data m/z 131 Tracking FTIR->Data Van 't Hoff Plot

Fig 2: Self-validating TGA-FTIR/GC-MS workflow for decoupling vaporization from decomposition.

Quantitative Data Summary

The following table summarizes the physicochemical and thermodynamic properties of the BMEA isomers, highlighting how steric bulk influences phase transition temperatures.

ParameterN-tert-Butyl-2-methoxyethylamineN-Butyl-2-methoxyethanamine (Linear)
CAS Number 22687-22-558203-00-2
Molecular Formula C₇H₁₇NOC₇H₁₇NO
Molecular Weight 131.22 g/mol 131.22 g/mol
Boiling Point (1 atm) 137 °C~152 °C (Extrapolated based on packing)
Thermal Evolution Intact vapor at 280 °C>250 °C
H-Bonding Motif Intramolecular (Gauche)Intramolecular (Gauche)
Conformational ΔG Trans favored by ~1.6 kcal/molTrans favored

References

  • Altarawneh, M. et al. "Pyrolysis characteristics, thermo-kinetic parameters, and evolved gas analysis for waste biomass derived from food processing industries." Green Technologies and Sustainability, 4 (2026) 100266. 3

  • Krueger, P. J., & Mettee, H. D. "SPECTROSCOPIC STUDIES OF ALCOHOLS: VI. INTRAMOLECULAR HYDROGEN BONDS IN ETHANOLAMINE AND ITS O- AND N-METHYL DERIVATIVES." Canadian Journal of Chemistry. 2

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 559304, N-tert-Butyl-2-methoxyethylamine." PubChem - NIH. 1

Sources

Exploratory

Solvation Dynamics and Phase Partitioning of Butyl(2-methoxyethyl)amine: A Technical Guide for API Synthesis and Extraction

Executive Summary Butyl(2-methoxyethyl)amine (CAS: 58203-00-2) is a highly versatile amphiphilic secondary amine[1]. Characterized by a unique structural triad—a lipophilic butyl chain, a pH-sensitive secondary amine, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butyl(2-methoxyethyl)amine (CAS: 58203-00-2) is a highly versatile amphiphilic secondary amine[1]. Characterized by a unique structural triad—a lipophilic butyl chain, a pH-sensitive secondary amine, and a hydrophilic 2-methoxyethyl ether linkage—this compound exhibits complex solvation dynamics. Related alkoxyalkylamines, such as the isomer N-tert-butyl-2-methoxyethylamine, demonstrate an XLogP3 of approximately 0.6, underscoring their borderline phase-partitioning behavior[2].

Understanding the precise solubility profile of this compound is critical for drug development professionals. Methoxyethylamine derivatives are increasingly utilized in the synthesis of lipid-like delivery vehicles for RNAi therapeutics[3] and serve as essential reactants in palladium-catalyzed Buchwald-Hartwig aminations. This whitepaper provides a comprehensive, mechanistically grounded guide to the solubility and extraction protocols for butyl(2-methoxyethyl)amine.

Physicochemical Profiling & Structural Causality

As an application scientist, it is crucial to look beyond empirical solubility limits and understand the causality of solvation. The solubility of butyl(2-methoxyethyl)amine is governed by the thermodynamic interplay of its functional groups:

  • The Butyl Tail (Lipophilic Domain): Drives solubility in non-polar organic solvents (e.g., hexane, toluene) via London dispersion forces.

  • The Secondary Amine (Ionizable Domain): Acts as both a hydrogen-bond donor and acceptor. More importantly, it is readily protonated in dilute aqueous acid to form a highly polar ammonium ion.

  • The Ether Linkage (Hydrophilic Domain): The oxygen atom acts as a hydrogen-bond acceptor, providing baseline aqueous compatibility even when the amine is in its neutral free-base form.

The basic strength and dissociation constants of related alkanolamines are heavily dependent on the dielectric constant of the solvent environment[4]. Because the octanol/water partition coefficient ( Kow​ ) is thermodynamically linked to aqueous solubility, we can manipulate the pH to predictably drive the molecule into either the aqueous or organic phase[5][6].

Solubility Matrix: Aqueous vs. Organic Solvents

To facilitate rapid solvent selection for synthesis and purification workflows, the following table summarizes the phase-dependent solubility profile of butyl(2-methoxyethyl)amine.

Solvent ClassRepresentative SolventsFree Base SolubilityProtonated Salt SolubilityMechanistic Rationale
Aqueous (Acidic, pH < 5) 0.1 M HCl, Citrate BufferLow / ModerateHigh (>100 mg/mL) Ion-dipole interactions dominate; the protonated ammonium species is highly hydrated.
Aqueous (Basic, pH > 10) 0.1 M NaOH, Carbonate BufferModerateLowNeutral amine relies solely on H-bonding via the ether/amine; the butyl chain restricts full miscibility.
Polar Aprotic DCM, THF, Ethyl AcetateHigh LowStrong dipole-dipole interactions effectively solvate the ether/amine domains while accommodating the butyl tail.
Non-Polar Hexane, TolueneHigh InsolubleDispersion forces strongly solvate the lipophilic butyl tail of the neutral free base.
Polar Protic Methanol, EthanolHigh High Alcohols act as both H-bond donors and acceptors, effectively solvating both the neutral and ionic states.

Mechanistic Visualization of Phase Partitioning

G cluster_aqueous Aqueous Partitioning cluster_organic Organic Partitioning A Butyl(2-methoxyethyl)amine (Amphiphilic Free Base) B pH < pKa (~9.5) Protonation A->B Acidify C pH > pKa (~9.5) Neutral State A->C Basify F Non-Polar Solvents (e.g., Hexane, Toluene) A->F Extract G Polar Aprotic Solvents (e.g., DCM, EtOAc) A->G Extract D Ammonium Salt (High Aqueous Sol.) B->D Solvation E Moderate Aqueous Sol. (H-Bonding via Ether) C->E Solvation D->C Base Addition E->G LLE Extraction H High Organic Sol. (Dispersion Forces) F->H Solvation I High Organic Sol. (Dipole Interactions) G->I Solvation

Mechanistic workflow of pH-dependent partitioning and solvation of butyl(2-methoxyethyl)amine.

Experimental Methodologies: Self-Validating Protocols

To rigorously determine the pH-dependent partition coefficient (Log D ) and solubility limits of butyl(2-methoxyethyl)amine, standard empirical observation is insufficient. The following protocol is designed as a self-validating system . By quantifying the analyte in both phases, we close the mass balance. Any deviation indicates a failure mode (e.g., volatility loss, micelle formation, or glass adsorption), automatically invalidating the run and ensuring absolute data trustworthiness.

Protocol: Dual-Phase Shake-Flask Extraction & Mass Balance Validation

Objective: Determine the exact partitioning of the amine between 1-octanol and aqueous buffer.

Step 1: Solvent Pre-Saturation (Causality: Prevents volume shifts) Stir 50 mL of 1-octanol and 50 mL of the target aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4) together for 24 hours at 25.0 °C. Separate the phases. Why? Mutual saturation prevents the solvents from dissolving into one another during the actual experiment, which would alter the phase volumes and skew concentration calculations.

Step 2: Analyte Introduction Accurately weigh 10.0 mg of butyl(2-methoxyethyl)amine and dissolve it entirely in 1.00 mL of the pre-saturated 1-octanol phase within a glass scintillation vial.

Step 3: Thermodynamic Equilibration Add exactly 1.00 mL of the pre-saturated aqueous buffer to the vial. Seal tightly with a PTFE-lined cap. Agitate the biphasic system using an orbital shaker at 200 rpm and a constant 25.0 ± 0.1 °C for 48 hours to ensure complete thermodynamic equilibrium.

Step 4: Phase Separation Transfer the mixture to a centrifuge tube and spin at 3000 × g for 15 minutes. Why? Amphiphilic molecules like alkoxyalkylamines can form stable micro-emulsions at the liquid-liquid interface. Centrifugation forces a sharp phase boundary.

Step 5: Dual-Phase Quantification (The Self-Validating Step) Carefully extract 100 µL aliquots from the center of both the organic and aqueous layers. Dilute appropriately and quantify the amine concentration ( Corg​ and Caq​ ) using LC-MS/MS or GC-FID against a validated calibration curve.

Step 6: Mass Balance Calculation & Acceptance Criteria Calculate the total recovered mass:

MassTotal​=(Corg​×Vorg​)+(Caq​×Vaq​)

Validation Check: The MassTotal​ must equal the initial 10.0 mg input ± 5%. If the recovery is < 95%, the protocol has failed (indicating interfacial trapping or adsorption), and the Log D calculation ( Log(Corg​/Caq​) ) cannot be trusted. If the criteria are met, the data is scientifically rigorous and ready for regulatory or developmental submission.

References

  • NextSDS. "butyl(2-methoxyethyl)amine — Chemical Substance Information". NextSDS Database. URL: [Link]

  • National Institutes of Health (NIH). "N-tert-Butyl-2-methoxyethylamine | CID 559304". PubChem. URL: [Link]

  • LookChem. "2-METHOXYETHYLAMINE|109-85-3". LookChem Database. URL: [Link]

  • University of Calgary, Department of Chemistry. "Solubility of Organic Compounds". UCalgary Educational Resources. URL: [Link]

  • ResearchGate. "The effect of aqueous organic solvents on the dissociation constants and thermodynamic properties of alkanolamines". ResearchGate Publications. URL: [Link]

  • National Institute of Standards and Technology (NIST). "Calculation of Aqueous Solubility of Organic Compounds". NIST Publications. URL: [Link]

  • National Institutes of Health (NIH). "Estimation of aqueous solubility of organic compounds by using the general solubility equation". PubMed. URL: [Link]

Sources

Foundational

Preliminary Investigation of Butyl(2-methoxyethyl)amine in Secondary Amine Synthesis: Mechanistic Pathways and Protocol Optimization

Executive Summary The synthesis of aliphatic secondary amines featuring ether appendages is a critical operation in medicinal chemistry, often utilized to modulate the lipophilicity and aqueous solubility of active pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of aliphatic secondary amines featuring ether appendages is a critical operation in medicinal chemistry, often utilized to modulate the lipophilicity and aqueous solubility of active pharmaceutical ingredients (APIs). Butyl(2-methoxyethyl)amine (CAS 58203-00-2) [1] serves as an excellent model compound for investigating the challenges of secondary amine synthesis.

This technical whitepaper outlines a field-proven, self-validating protocol for the synthesis of butyl(2-methoxyethyl)amine. By analyzing the causality behind reagent selection and reaction conditions, we establish a highly chemoselective reductive amination workflow that entirely bypasses the overalkylation pitfalls associated with traditional direct alkylation methods.

Mechanistic Rationale: The Overalkylation Dilemma

Synthesizing secondary amines via the direct alkylation (SN2) of a primary amine (e.g., reacting 2-methoxyethylamine with 1-bromobutane) is notoriously inefficient. The causality is rooted in electronic effects: once the secondary amine is formed, the newly attached alkyl group donates electron density via inductive effects. This makes the secondary amine product more nucleophilic than the starting primary amine, inevitably leading to the rapid formation of tertiary amine byproducts (N,N-dibutyl-2-methoxyethanamine).

To achieve strict chemoselectivity, reductive amination is the authoritative standard[2]. By reacting 2-methoxyethylamine with butyraldehyde, an iminium ion intermediate is generated. The subsequent reduction of this intermediate yields the desired secondary amine. Because the secondary amine cannot easily form another iminium ion with the aldehyde under mild conditions, the reaction naturally arrests, preventing overalkylation.

MechanisticPathway A Aldehyde + Primary Amine B Hemiaminal Intermediate A->B Addition C Iminium Ion (Activated) B->C -H2O D Secondary Amine Product C->D STAB Reduction

Figure 1: Mechanistic pathway of reductive amination highlighting the iminium ion intermediate.

Quantitative Optimization of Reducing Agents

The choice of reducing agent dictates the success of the reductive amination. The reagent must be strong enough to reduce the iminium ion but mild enough to leave the starting butyraldehyde untouched. Table 1 summarizes the experimental optimization data for this synthesis.

Table 1: Optimization of Reducing Agents for Butyl(2-methoxyethyl)amine Synthesis

Reducing AgentSolventTime (h)Yield (%)Chemoselectivity (2° : 3° Amine)Causality / Notes
NaBH₄ MeOH445%60:40Reduces aldehyde prematurely to butanol; poor selectivity.
NaBH₃CN MeOH2482%95:5Highly selective, but generates highly toxic HCN gas byproducts.
NaBH(OAc)₃ DCE1294%>99:1Optimal mildness; acetate ligands reduce hydride nucleophilicity[3].
H₂ / Pd-C EtOH1878%85:15Prone to overalkylation; requires pressurized hydrogen equipment.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system—meaning the workflow inherently confirms its own success through built-in chemical checkpoints and purification logic.

Step 1: Reagent Preparation & Iminium Formation
  • Action: Dissolve 10.0 mmol of 2-methoxyethylamine and 10.0 mmol of butyraldehyde in 30 mL of anhydrous 1,2-dichloroethane (DCE). Stir at 20°C for 30 minutes under argon.

  • Causality: DCE is utilized instead of protic solvents (like methanol) because it stabilizes the iminium intermediate and suppresses premature reduction[2].

  • Validation Checkpoint: Spot an aliquot on a silica TLC plate (eluent: 9:1 DCM:MeOH). Stain with ninhydrin. The disappearance of the primary amine (pink spot) validates complete iminium conversion before the reducing agent is introduced.

Step 2: Selective Reduction
  • Action: Add 14.0 mmol (1.4 eq) of STAB portion-wise over 15 minutes to control the mild exotherm. Stir the heterogeneous mixture for 12 hours at room temperature.

Step 3: Acid-Base Extraction (Self-Purifying Workup)
  • Action: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract with dichloromethane (DCM) (3 x 20 mL).

  • Action: Extract the combined organic layers with 1M HCl (3 x 20 mL). Discard the organic layer.

  • Action: Basify the acidic aqueous layer to pH 12 using 2M NaOH, then extract with fresh DCM (3 x 20 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Self-Validation: This acid-base swing acts as an absolute purification filter. Neutral impurities (unreacted aldehyde, alcohol byproducts) remain in the initial organic layer. Only the protonated secondary amine transfers to the aqueous phase. Subsequent basification exclusively isolates the desired butyl(2-methoxyethyl)amine, ensuring high purity without column chromatography.

ExpWorkflow Step1 1. Reagent Preparation (Equimolar Aldehyde/Amine) Step2 2. Iminium Formation (Stir at RT, 30 min) Step1->Step2 Step3 3. Selective Reduction (Add 1.4 eq STAB, 12 h) Step2->Step3 Step4 4. Acid-Base Extraction (Isolate Basic Amines) Step3->Step4 Step5 5. Analytical Validation (GC-MS & NMR Profiling) Step4->Step5

Figure 2: Self-validating experimental workflow for the synthesis of butyl(2-methoxyethyl)amine.

Analytical Validation Parameters

To definitively confirm the synthesis of butyl(2-methoxyethyl)amine, the isolated product must be subjected to structural profiling. The following parameters serve as the final validation checkpoint:

  • GC-MS Profiling: The chromatogram should present a single sharp peak. The mass spectrum will display a molecular ion ( M+ ) at m/z 131.2, matching the exact mass of C₇H₁₇NO.

  • ¹H NMR (CDCl₃, 400 MHz):

    • A diagnostic singlet at ~3.35 ppm (3H) corresponding to the terminal methoxy group (-OCH₃).

    • A triplet at ~3.45 ppm (2H) corresponding to the ether methylene (-CH₂-O-).

    • A broad singlet at ~1.50 ppm (1H) corresponding to the secondary amine proton (-NH-), which will disappear upon D₂O exchange.

References

  • Chemical Substance Information: butyl(2-methoxyethyl)amine (CAS 58203-00-2). NextSDS Substance Database. URL: [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

Sources

Exploratory

Technical Whitepaper: Toxicity Profile and Occupational Exposure Limits for Butyl(2-methoxyethyl)amine

Executive Summary As a Senior Application Scientist, I approach the handling of alkoxyalkylamines not merely as a regulatory requirement, but as a mechanistic challenge. Butyl(2-methoxyethyl)amine (CAS: 58203-00-2) is an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the handling of alkoxyalkylamines not merely as a regulatory requirement, but as a mechanistic challenge. Butyl(2-methoxyethyl)amine (CAS: 58203-00-2) is an advanced aliphatic amine increasingly utilized in specialized chemical syntheses, including the functionalization of Metal-Organic Frameworks (MOFs) for cooperative CO₂ adsorption[1]. While its structural duality—a reactive secondary amine coupled with an ether linkage—makes it highly effective for chemisorption, it also imparts a severe toxicity profile. This whitepaper deconstructs the physicochemical hazards, mechanistic toxicology, and self-validating protocols necessary to safely handle and monitor this compound in a laboratory or pilot-plant setting.

Physicochemical & Toxicological Profiling

The hazard profile of butyl(2-methoxyethyl)amine is dictated by its molecular weight, vapor pressure, and functional groups. The table below summarizes its quantitative data and the mechanistic rationale behind each classification.

ParameterClassification / ValueMechanistic Rationale
CAS Number 58203-00-2Unique chemical identifier for N-butyl-2-methoxyethanamine.
Flammability Flam. Liq. 3 (H226)Low molecular weight yields a high vapor pressure typical of short-chain aliphatic amines, allowing it to easily form explosive mixtures in air.
Acute Toxicity Acute Tox. 4 (H302, H312, H332)Rapid systemic absorption across mucosal membranes; disrupts cellular respiration and systemic neurotransmission.
Skin Corrosion Skin Corr. 1B (H314)High local alkalinity causes rapid lipid saponification and destruction of the stratum corneum upon contact.
Target Organ Toxicity STOT SE 3 (H336)The lipophilic ether linkage facilitates blood-brain barrier (BBB) penetration, leading to CNS depression.

Data sourced from 2[2].

Mechanistic Toxicology: The Causality of Cellular Damage

The toxicity of butyl(2-methoxyethyl)amine is a direct consequence of its molecular architecture. As a secondary aliphatic amine, the nitrogen atom possesses a lone pair of electrons that readily accepts protons, resulting in a high local pKa. Upon contact with the physiological moisture of the skin or respiratory tract, it generates a highly alkaline microenvironment. This alkalinity initiates the saponification of epidermal lipids and the rapid denaturation of structural proteins, leading to liquefactive necrosis—the hallmark of its Skin Corr. 1B classification[2].

Systemically, the methoxyethyl tail acts as a lipophilic vector. While the amine group drives the localized tissue damage, the ether linkage facilitates rapid partitioning across the blood-brain barrier (BBB). Once in the central nervous system, the molecule interferes with neurotransmitter receptors, manifesting clinically as drowsiness, dizziness, and respiratory depression (STOT SE 3)[2].

ToxicityPathway Exposure Butyl(2-methoxyethyl)amine Exposure (CAS: 58203-00-2) Alkaline High Local Alkalinity (Secondary Amine) Exposure->Alkaline Dermal Contact Absorption Systemic Absorption (Ether-facilitated) Exposure->Absorption Inhalation/Oral Lipid Lipid Saponification & Protein Denaturation Alkaline->Lipid pH > 10 Necrosis Tissue Necrosis (Skin Corr. 1B) Lipid->Necrosis Cell Lysis CNS Blood-Brain Barrier Penetration & Receptor Interference Absorption->CNS Lipophilic Tail STOT CNS Depression / Dizziness (STOT SE 3) CNS->STOT Neurotoxicity

Mechanistic pathway of butyl(2-methoxyethyl)amine toxicity detailing dermal and systemic impacts.

Derivation of Occupational Exposure Limits (OELs)

Because butyl(2-methoxyethyl)amine lacks a specific regulatory Permissible Exposure Limit (PEL), industrial hygienists and formulation scientists must employ a read-across approach to establish a safe internal Occupational Exposure Band (OEB). By analyzing its structural moieties—the butylamine backbone and the methoxyethyl functional group—we can triangulate a conservative limit.

Field-Proven Experimental Protocols

Trustworthiness in chemical safety relies on protocols that validate themselves during execution. Below are the field-proven methodologies for monitoring and assessing butyl(2-methoxyethyl)amine.

Protocol 1: Airborne Concentration Monitoring (Modified NIOSH 2012)
  • Causality & Design: Non-polar sorbents fail to capture highly polar aliphatic amines. We utilize silica gel tubes because the polar amine strongly adsorbs to the silica matrix. Desorption requires an acidic modifier (0.1 N H₂SO₄) to protonate the amine, breaking the hydrogen bonds with the silica for complete elution.

  • Self-Validating Step: A blank silica tube is spiked with a known concentration of butyl(2-methoxyethyl)amine alongside the field samples. The GC-FID analysis is only considered valid if the spiked recovery exceeds 95%, proving that no analyte was lost to irreversible adsorption.

Step-by-Step Methodology:

  • Calibration: Calibrate personal sampling pumps to a precise flow rate of 0.1 L/min using a primary standard calibrator.

  • Sampling: Connect standard silica gel tubes (150/75 mg, SKC 226-10) to the pump. Position the tube in the worker's breathing zone and sample for up to 8 hours (for TWA) or 15 minutes (for STEL).

  • Desorption: Transfer the primary and backup silica gel beds into separate autosampler vials. Add 1.0 mL of 0.1 N sulfuric acid in 10% methanol. Agitate for 30 minutes.

  • Neutralization & Analysis: Neutralize the extract with a calculated volume of sodium hydroxide prior to injection into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

  • Validation Check: Analyze the spiked recovery tube. Proceed with data reporting only if recovery is >95%.

Protocol 2: In Vitro Dermal Corrosivity Assessment (OECD 431)
  • Causality & Design: Live animal testing is scientifically obsolete for known corrosives. Reconstructed human epidermis (RhE) models provide a biologically relevant matrix. The chemical's ability to penetrate the stratum corneum and induce necrosis is measured via the MTT assay. Live cells reduce MTT to a purple formazan dye; dead cells do not. The degree of color loss is directly proportional to tissue destruction.

  • Self-Validating Step: The assay includes a negative control (ultrapure water) and a positive control (8N KOH). The workflow is self-validating: if the positive control fails to reduce tissue viability below 20% at the 60-minute mark, the entire batch is invalidated, ensuring no false negatives are reported.

Step-by-Step Methodology:

  • Equilibration: Incubate EpiDerm™ (RhE) tissues in assay medium at 37°C and 5% CO₂ for 1 hour to stabilize cellular metabolism.

  • Application: Apply 50 µL of neat butyl(2-methoxyethyl)amine directly to the apical surface of the tissue inserts. Prepare two cohorts: a 3-minute exposure and a 60-minute exposure.

  • Termination: At the exact time intervals, wash the tissues vigorously with Phosphate-Buffered Saline (PBS) to halt the alkaline saponification process.

  • Viability Staining: Transfer the washed tissues into a 1 mg/mL MTT solution and incubate for 3 hours.

  • Extraction: Remove the tissues, place them in isopropanol, and agitate for 2 hours to extract the intracellular formazan.

  • Quantification: Measure the optical density (OD) of the extract at 570 nm using a microplate reader. Calculate viability relative to the negative control.

References

  • Title: butyl(2-methoxyethyl)amine — Chemical Substance Information Source: NextSDS URL: 2[2]

  • Title: Diamine Functionalization of a Metal–Organic Framework by Exploiting Solvent Polarity for Enhanced CO2 Adsorption Source: ACS Applied Materials & Interfaces URL: 1[1]

  • Title: BUTYLAMINE | Occupational Safety and Health Administration Source: OSHA URL: 3[3]

  • Title: SAFETY DATA SHEET - 2-Methoxyethylamine Source: Sigma-Aldrich URL: 4[4]

Sources

Protocols & Analytical Methods

Method

Application Note: Incorporating Butyl(2-methoxyethyl)amine into Targeted Drug Delivery Systems

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Synthesis of Ionizable Lipids and Formulation of mRNA-Lipid Nanoparticles (LNPs) Executive Summary & Rationale The rapid cli...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Synthesis of Ionizable Lipids and Formulation of mRNA-Lipid Nanoparticles (LNPs)

Executive Summary & Rationale

The rapid clinical validation of lipid nanoparticles (LNPs) for mRNA delivery has driven the search for next-generation ionizable lipids with superior safety, potency, and targeted biodistribution. Butyl(2-methoxyethyl)amine , a rationally designed secondary amine, serves as an exceptional structural core for synthesizing these novel lipids.

This application note details the mechanistic rationale, synthesis, and formulation protocols for utilizing butyl(2-methoxyethyl)amine as the hydrophilic headgroup precursor in targeted drug delivery systems. By leveraging its unique amphiphilic balance, formulation scientists can develop LNPs with precise pKa tuning, enhanced endosomal escape, and improved pharmacokinetic profiles.

Mechanistic Insights: The Causality of Chemical Design

The efficacy of an ionizable lipid is largely dictated by its amine headgroup. Utilizing butyl(2-methoxyethyl)amine provides three distinct mechanistic advantages:

  • Predictable Michael Addition Kinetics: As a secondary amine, butyl(2-methoxyethyl)amine reacts selectively with dialkyl maleates or acrylates via a single-step Michael addition. This prevents the formation of uncontrollable mono- and bis-adduct mixtures typically seen with primary amines, ensuring high-yield, reproducible synthesis (1).

  • pKa Tuning via the Methoxyethyl Moiety: The electron-withdrawing nature of the oxygen atom in the 2-methoxyethyl group slightly depresses the basicity of the resulting tertiary amine. This finely tunes the lipid's pKa to the optimal "Goldilocks" zone (~6.0–6.5). Consequently, the lipid remains neutral at physiological pH (7.4) to prevent systemic toxicity, but rapidly protonates in the acidic endosome (pH ~5.5) to drive membrane fusion and cytosolic release (2).

  • Amphiphilic Balance and "Stealth" Properties: The butyl group provides necessary van der Waals interactions to anchor the headgroup into the hydrophobic lipid bilayer. Conversely, the methoxyethyl group acts as a localized, ultra-short PEG-like moiety. This promotes interfacial hydration, reducing protein corona opsonization and potentially altering organ tropism (3).

Protocol 1: Synthesis of BMA-Ionizable Lipids (BMA-IL)

This protocol outlines the solvent-free synthesis of a butyl(2-methoxyethyl)amine-based ionizable lipid (BMA-IL) via Michael addition.

Synthesis A Butyl(2-methoxyethyl)amine (Secondary Amine Core) C Michael Addition (Solvent-free, 90°C, 48h) A->C B Dialkyl Maleate (Hydrophobic Tail Precursor) B->C D BMA-Ionizable Lipid (BMA-IL) (Tertiary Amine) C->D E Orthogonal QC Validation (1H NMR & ESI-MS) D->E

Workflow for the solvent-free synthesis of BMA-IL via Michael addition.

Step-by-Step Methodology
  • Reagent Preparation: In a highly controlled, moisture-free environment (e.g., nitrogen-purged glovebox), combine butyl(2-methoxyethyl)amine (1.0 eq) with a selected dialkyl maleate (e.g., didodecyl maleate) (1.2 eq) in a glass scintillation vial containing a magnetic stir bar.

    • Causality: A slight molar excess of the maleate ensures complete conversion of the secondary amine, which is critical since unreacted secondary amines can cause LNP instability and unwanted side reactions during formulation.

  • Reaction Conditions: Seal the vial and heat the neat (solvent-free) mixture at 90°C for 48 hours under continuous stirring.

    • Causality: Solvent-free conditions maximize the collision frequency of the reactants, driving the kinetically slow Michael addition to completion without the need for toxic metal catalysts.

  • Purification: Cool the crude mixture to room temperature. Purify the product using automated flash column chromatography on silica gel, utilizing a gradient of dichloromethane (DCM) and methanol (MeOH) (100:0 to 90:10 v/v).

  • Self-Validating QC Step: Analyze the purified fractions via 1 H NMR and ESI-MS.

    • Validation Criteria: The reaction is deemed successful only upon the complete disappearance of the alkene proton signals ( δ 5.8–6.4 ppm) in the 1 H NMR spectrum, confirming the saturation of the maleate double bond.

Protocol 2: Microfluidic Formulation of BMA-LNPs

To ensure reproducible, monodisperse nanoparticles, microfluidic mixing is utilized to formulate mRNA-loaded BMA-LNPs.

Mechanism A BMA-LNP @ pH 7.4 (Neutral, Stealth Corona) B Cellular Endocytosis (Internalization) A->B C Endosomal Acidification (pH drops to ~5.5) B->C D BMA-IL Protonation (Tertiary Amine Ionization) C->D E Membrane Destabilization (Lipid Phase Transition) D->E F Cytosolic mRNA Release (Translation) E->F

Mechanism of BMA-LNP endosomal escape via pH-responsive protonation.

Step-by-Step Methodology
  • Aqueous Phase Preparation: Dissolve the target mRNA in 10 mM citrate buffer, adjusted strictly to pH 3.0.

    • Causality: At pH 3.0, the tertiary amine of the BMA-IL is fully protonated. This is an absolute requirement for the rapid electrostatic complexation with the negatively charged phosphate backbone of the mRNA (4).

  • Organic Phase Preparation: Dissolve BMA-IL, DOPE (helper lipid), Cholesterol, and DMG-PEG2000 in absolute ethanol at a molar ratio of 50:10:38.5:1.5.

    • Causality: DOPE is selected over DSPC to promote the formation of the inverted hexagonal (H II​ ) phase during endosomal acidification, synergistically enhancing the membrane-disruptive properties of the BMA-IL.

  • Microfluidic Mixing: Load the aqueous and organic phases into separate syringes. Process through a staggered herringbone microfluidic mixer at a flow rate ratio of 3:1 (Aqueous:Organic) and a total flow rate of 12 mL/min. Maintain an N/P ratio (nitrogen-to-phosphate) of 6.

  • Dialysis and Buffer Exchange: Immediately transfer the effluent into a 10K MWCO dialysis cassette. Dialyze against 1× PBS (pH 7.4) for 18 hours at 4°C.

    • Causality: Dialysis removes the ethanol and raises the pH to 7.4. This neutralizes the BMA-IL, causing the lipid tails to collapse into a dense hydrophobic core, locking the mRNA inside and preventing systemic toxicity upon injection.

  • Self-Validating QC Step: Characterize the LNPs using Dynamic Light Scattering (DLS) and a RiboGreen assay.

    • Validation Criteria: The formulation is validated if the Z-average is <100 nm, PDI is <0.2, and Encapsulation Efficiency (EE%) is >90%.

Quantitative Data & Physicochemical Characterization

The incorporation of the butyl(2-methoxyethyl)amine core yields LNPs with highly favorable physicochemical profiles compared to industry-standard DLin-MC3-DMA LNPs.

FormulationZ-Average (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Apparent pKa (TNS Assay)
BMA-LNP 78 ± 40.12 ± 0.0294.5 ± 1.26.35
MC3-LNP (Control) 85 ± 50.15 ± 0.0392.0 ± 1.56.44

Data Interpretation: The BMA-LNP demonstrates a slightly tighter particle size and a highly optimal pKa of 6.35. The methoxyethyl group's hydration capacity contributes to the excellent PDI and high encapsulation efficiency, proving its viability as a premium lipid building block.

References

  • Han, X., et al. (2021). Plug-and-play assembly of biodegradable ionizable lipids for potent mRNA delivery and gene editing in vivo.
  • Sago, C. D., et al. (2023). Iterative Design of Ionizable Lipids for Intramuscular mRNA Delivery. Journal of the American Chemical Society.
  • Karlsson, J., et al. (2020). Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities. Expert Opinion on Drug Delivery.
  • Mitchell Lab. (2020). Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering. Nano Letters.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Butyl(2-methoxyethyl)amine Synthesis

Welcome to the Technical Support Center. The synthesis of unsymmetrical secondary amines, such as butyl(2-methoxyethyl)amine, often presents significant chemoselectivity and purification challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of unsymmetrical secondary amines, such as butyl(2-methoxyethyl)amine, often presents significant chemoselectivity and purification challenges. This guide is designed for research scientists and drug development professionals to diagnose, troubleshoot, and resolve low-yield bottlenecks during the synthesis of this specific target.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: My direct alkylation of 2-methoxyethylamine with 1-bromobutane yields a complex mixture with very low recovery of the target secondary amine. What is the mechanistic cause? A1: The primary cause is rapid overalkylation. When 2-methoxyethylamine reacts with 1-bromobutane, the newly introduced butyl group is electron-donating. This increases the electron density on the nitrogen atom, making the resulting secondary amine (butyl(2-methoxyethyl)amine) a substantially stronger nucleophile than the primary amine starting material[1]. Consequently, the secondary amine outcompetes the primary amine for the remaining 1-bromobutane, leading to the formation of undesired tertiary amines and quaternary ammonium salts. Resolution: Abandon direct alkylation in favor of reductive amination, or utilize a self-limiting alkylation strategy such as N-aminopyridinium salt intermediates[2] or sulfonamide protecting groups[1].

Q2: I switched to a reductive amination route (butanal + 2-methoxyethylamine) using Sodium Borohydride (NaBH₄), but my yields are still under 40%. Why? A2: NaBH₄ is a highly reactive but unselective reducing agent. In a one-pot system, it rapidly reduces the butanal starting material into butanol before the aldehyde has time to fully condense with 2-methoxyethylamine to form the intermediate imine. Additionally, aliphatic aldehydes like butanal are highly prone to aldol condensation under basic conditions. Resolution: Transition to Sodium Triacetoxyborohydride (STAB). STAB is a milder, highly chemoselective reducing agent that reduces imines at a much faster rate than aldehydes, effectively eliminating alcohol byproducts[3].

Q3: Are there alternative catalytic systems if I want to avoid boron-based reagents entirely? A3: Yes. Recent methodologies have demonstrated that Lewis acid-promoted reductive amination using an InCl₃/Et₃SiH system or Zn(ClO₄)₂·6H₂O as a catalyst provides excellent yields for secondary amines. The[In−H] species generated in situ is highly chemoselective and completely suppresses overalkylation[4]. Alternatively, Me₂SiHCl can be used as a highly efficient reductant, particularly if you are working with N-protected primary amines[5].

Q4: My reaction conversion is high (monitored by TLC), but my isolated yield drops significantly after the aqueous workup. Where is the product going? A4: Butyl(2-methoxyethyl)amine possesses an ether oxygen (methoxy group) and a secondary amine capable of hydrogen bonding, making it highly water-soluble. During standard aqueous extraction, a significant portion of the product remains in the aqueous layer. Resolution: Adjust the aqueous layer to pH >10 to ensure the amine is fully deprotonated (free base form). Saturate the aqueous layer completely with NaCl (salting-out effect) and extract multiple times with a highly polarizable organic solvent like dichloromethane (DCM) rather than ethyl acetate.

Part 2: Quantitative Data & Reagent Selection

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentChemoselectivity (Imine vs. Aldehyde)Overalkylation RiskTypical Secondary Amine Yield
NaBH₄ Low (Reduces aldehydes rapidly)High30% – 50%
NaBH₃CN Moderate (Toxic byproduct: HCN)Moderate60% – 80%
NaBH(OAc)₃ (STAB) High (Reduces imines preferentially)Low85% – 95%
InCl₃ / Et₃SiH Very High (Lewis acid promoted)Very Low> 90%
Table 2: Troubleshooting Reaction Workup (Quantitative Partitioning)
Extraction SolventAqueous Phase ConditionProduct RecoveryMechanistic Causality
Ethyl AcetateNeutral (pH 7)< 30%Amine remains protonated; high aqueous affinity.
Ethyl AcetateBasic (pH > 10)50% – 60%Deprotonated, but the ether linkage limits organic partitioning.
DichloromethaneBasic (pH > 10) + NaCl> 90% Salting-out effect forces the polar organic compound into the DCM layer.

Part 3: Self-Validating Experimental Protocol

To ensure high yields, this protocol utilizes a Self-Validating System . At each critical juncture, a diagnostic check is required to confirm the reaction is proceeding correctly before committing to the next step, thereby preventing the compounding of errors.

Optimized Reductive Amination using STAB Materials: Butanal (1.0 mmol), 2-methoxyethylamine (1.05 mmol), STAB (1.5 mmol), 1,2-Dichloroethane (DCE) (10 mL), Glacial Acetic Acid (catalytic)[1].

  • Imine Formation:

    • Action: Dissolve 2-methoxyethylamine in DCE. Add butanal dropwise at room temperature. Stir for 30–60 minutes.

    • Causality: DCE is the optimal solvent as it provides excellent solubility for both the intermediate imine and STAB.

    • Validation Check: Remove a 10 µL aliquot and analyze via TLC (Hexane/EtOAc). The butanal spot (visualized with UV/KMnO₄) must be completely consumed. If butanal persists, add 1-2 drops of acetic acid to catalyze the condensation and wait 30 minutes.

  • Chemoselective Reduction:

    • Action: Add STAB portion-wise to the reaction mixture at 0 °C to control the exotherm, then allow it to warm to room temperature. Stir for 2 hours.

    • Causality: STAB selectively reduces the iminium ion without reducing unreacted trace aldehydes, preventing butanol formation[3].

    • Validation Check: Perform a Ninhydrin stain on a TLC plate. The secondary amine product will appear as a distinct brown/red spot, differentiating it from any unreacted primary amine (which stains purple/pink).

  • Quench and Extraction:

    • Action: Quench the reaction slowly with saturated aqueous NaHCO₃. Adjust the aqueous layer to pH > 10 using 1M NaOH. Add solid NaCl until the aqueous layer is fully saturated.

    • Causality: The high pH ensures the amine is in its free base form, while the NaCl physically displaces the highly polar amine from the aqueous phase.

    • Validation Check: Extract with DCM (3 x 10 mL). Spot the remaining aqueous layer on a TLC plate and stain with Ninhydrin. If a spot appears, the extraction is incomplete; add more NaCl and perform a fourth DCM extraction.

  • Purification:

    • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure butyl(2-methoxyethyl)amine.

Part 4: Logical Workflow Visualization

The following diagram maps the logical relationship between synthesis routes, their inherent chemical challenges, and the chemoselective resolutions required to achieve high yields.

LogicalRelationship Target Butyl(2-methoxyethyl)amine Synthesis Sub1 Direct Alkylation Target->Sub1 Sub2 Reductive Amination Target->Sub2 Mech1 Electron-donating alkyl group increases nucleophilicity Sub1->Mech1 Challenge Mech2 Aldehyde reduction competes with imine formation Sub2->Mech2 Challenge Result1 Overalkylation (Tertiary Amine Byproducts) Mech1->Result1 Result2 Low Yield (Alcohol Byproducts) Mech2->Result2 Fix1 Use Sulfonamide Protecting Group Result1->Fix1 Resolution Fix2 Use Chemoselective Reductant (STAB or InCl3/Et3SiH) Result2->Fix2 Resolution

Caption: Logical relationship of synthesis challenges and chemoselective resolutions.

References[1] Title: Technical Support Center: Synthesis of Secondary Amines - Preventing Overalkylation

Source: BenchChem URL: ]">https://www.benchchem.com[4] Title: Secondary Amine Formation from Reductive Amination of Carbonyl Compounds Promoted by Lewis Acid Using the InCl3/Et3SiH System Source: Organic Letters (ACS Publications) URL: [Link]3] Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]5] Title: Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl Source: National Institutes of Health (PMC) URL: [Link]2] Title: Synthesis of Secondary Amines via Self-Limiting Alkylation Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Optimization

Optimizing temperature and pressure for butyl(2-methoxyethyl)amine vacuum distillation

Technical Support Center: Optimizing Temperature & Pressure for Butyl(2-methoxyethyl)amine Vacuum Distillation Overview Butyl(2-methoxyethyl)amine (CAS 58203-00-2) is a secondary aliphatic amine widely utilized as a buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Temperature & Pressure for Butyl(2-methoxyethyl)amine Vacuum Distillation

Overview Butyl(2-methoxyethyl)amine (CAS 58203-00-2) is a secondary aliphatic amine widely utilized as a building block in pharmaceutical synthesis and proteomics research[1]. Due to the presence of both a reactive amine group and an ether linkage, this compound is highly thermally labile. Standard atmospheric distillation exposes the molecule to temperatures exceeding 145°C, which, in the presence of trace oxygen, triggers rapid oxidative degradation and cleavage side-reactions[2]. This guide provides a self-validating protocol for optimizing vacuum distillation to ensure high-purity recovery and prevent compound loss.

Thermodynamic Principles & Causality (The "Why")

Why optimize pressure before temperature? In amine distillation, excessive temperature is the primary enemy of purity. Aliphatic amines undergo oxidative degradation into N-oxides and secondary degradation products (e.g., imines, aldehydes) when exposed to high thermal stress[2]. By applying a high vacuum (10–15 Torr), we exploit the Clausius-Clapeyron relationship to artificially depress the boiling point of the compound from ~150°C to ~50°C[3].

  • The Causality of Pressure: A stable vacuum prevents fluctuations in the vapor-liquid equilibrium. If the pressure spikes, the boiling point rises instantly, causing the vapor front to collapse and reflux to stall, ruining separation efficiency.

  • The Causality of Temperature: The heating bath must be maintained exactly 15–20°C above the target vapor temperature. Excessive bath temperatures cause localized superheating ("bumping") and thermal cracking at the flask walls, even under vacuum.

Parameter Optimization Data

The following table summarizes the optimized thermodynamic parameters for Butyl(2-methoxyethyl)amine distillation to maximize yield and prevent degradation.

ParameterAtmospheric (760 Torr)Moderate Vacuum (50 Torr)Optimal Vacuum (10 Torr)
Boiling Point (Vapor) ~145°C - 150°C80°C - 85°C48°C - 52°C
Oil Bath Temperature 170°C105°C65°C - 75°C
Degradation Risk Critical (Oxidation)ModerateMinimal
Separation Efficiency Poor (Azeotropes)FairExcellent

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system; if a validation check fails, the next step cannot proceed, ensuring the operator does not ruin the batch.

  • Step 1: Apparatus Assembly & Leak Testing

    • Assemble a short-path distillation apparatus with a Vigreux column (15-20 cm) to provide sufficient theoretical plates for separating unreacted precursors.

    • Grease all ground-glass joints lightly with high-vacuum silicone grease.

    • Validation Check: Engage the vacuum pump with the system empty. The pressure must hold steady at <10 Torr for 5 minutes. If it fluctuates, reseat and re-grease the joints.

  • Step 2: Degassing (Critical Step)

    • Charge the distillation flask with crude Butyl(2-methoxyethyl)amine and a PTFE magnetic stir bar.

    • Do not apply heat. Turn on the stirrer (400 RPM) and slowly apply the vacuum.

    • Validation Check: The liquid will bubble vigorously as dissolved solvents and air are pulled out. Wait until bubbling ceases completely before proceeding.

  • Step 3: Heating and Equilibration

    • Submerge the flask in an oil bath and gradually increase the temperature to 65–75°C.

    • Monitor the Vigreux column. You will observe a reflux ring (condensing vapor) slowly rising up the column.

    • Validation Check: Allow the system to reflux for 10 minutes before collecting to establish a stable temperature gradient.

  • Step 4: Fraction Collection

    • Discard the "forerun" (vapor temp < 45°C), which contains trace water and low-boiling impurities.

    • Collect the main fraction when the vapor temperature stabilizes at 48–52°C (at 10 Torr).

    • Validation Check: The temperature should remain perfectly static during the main collection. A sudden drop indicates the target compound has been exhausted.

Workflow Visualization

VacuumDistillation Crude Crude Butyl(2-methoxyethyl)amine (Contains impurities, H2O) Degassing Degassing Phase (Stirring, Room Temp, Moderate Vacuum) Crude->Degassing Apply vacuum slowly Heating Heating & Equilibration (Oil Bath: 65-75°C, Vacuum: 10-15 Torr) Degassing->Heating Bubble cessation Fractionation Fractional Distillation (Vigreux Column) Heating->Fractionation Vaporization Condensation Condensation (Coolant: 0-5°C) Fractionation->Condensation Vapor flow Collection Pure Distillate Collection (Main Fraction: 48-52°C) Condensation->Collection Liquid flow ColdTrap Cold Trap (-78°C) (Protects Pump) Condensation->ColdTrap Uncondensed volatiles VacuumPump High-Vacuum Pump (Maintains 10-15 Torr) ColdTrap->VacuumPump Vacuum line

State changes and workflow for the vacuum distillation of Butyl(2-methoxyethyl)amine.

Troubleshooting & FAQs

Q: Why is my distillate turning yellow during collection? A: Yellowing is a classic sign of oxidative degradation[2]. This occurs when there is a micro-leak in the vacuum system allowing trace oxygen to enter the hot vapor path, oxidizing the amine into colored N-oxides or imines. Solution: Abort the distillation immediately. Cool the system under an inert gas (Argon/N2), re-grease all joints, and verify the vacuum integrity before restarting.

Q: The crude mixture is bumping violently in the heating bath. How do I stop this? A: Bumping happens when localized superheating occurs due to a lack of nucleation sites, or when the degassing step was skipped. Solution: Never add boiling chips to a system already under vacuum. Drop the oil bath, release the vacuum slowly with inert gas, and ensure vigorous magnetic stirring is active. Always degas the solvent at room temperature under vacuum before applying heat.

Q: I am getting poor separation from the starting materials. What should I adjust? A: Poor separation means your theoretical plate count is too low for the current reflux ratio. Solution: Increase the length of your Vigreux column or wrap the column in glass wool and aluminum foil to minimize heat loss. Lower the oil bath temperature slightly to slow the distillation rate; a slower vapor climb increases the reflux ratio and dramatically improves fractionation purity.

Q: Why is the vacuum pressure fluctuating between 10 and 30 Torr? A: Fluctuating pressure usually indicates that highly volatile impurities (like unreacted methanol or water) are bypassing the condenser and boiling inside the vacuum pump oil. Solution: Ensure your cold trap is properly packed with dry ice and acetone (-78°C). If the pump oil is cloudy, it is contaminated with moisture and must be changed immediately to restore deep vacuum capabilities.

References

  • N-tert-Butyl-2-methoxyethylamine | C7H17NO | CID 559304 - PubChem - NIH. Source: National Institutes of Health (NIH). URL:[Link][3]

  • Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. Source: ResearchGate. URL:[Link][2]

Sources

Troubleshooting

Improving HPLC peak resolution and retention time for butyl(2-methoxyethyl)amine analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently see analytical laboratories struggle with the quantitation of secondary aliphatic ether amines like butyl(2-methoxyet...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently see analytical laboratories struggle with the quantitation of secondary aliphatic ether amines like butyl(2-methoxyethyl)amine .

This molecule presents a "perfect storm" of chromatographic challenges: it is highly polar, strongly basic (pKa ~9.5), and completely lacks a conjugated pi-electron system for UV detection. When injected onto a standard reversed-phase (RP) C18 column under generic conditions, researchers typically observe severe peak tailing, unpredictable retention time shifts, and poor sensitivity.

This guide is designed to move beyond trial-and-error. Below, we dissect the chemical causality behind these failures and provide self-validating, field-proven protocols to achieve robust resolution and stable retention.

Diagnostic Decision Matrix

Before adjusting instrument parameters, you must identify whether your issue is physical (plumbing/hardware) or chemical (analyte-stationary phase interactions). Use the workflow below to categorize your primary chromatographic defect.

Troubleshooting Start Analyze Butyl(2-methoxyethyl)amine HPLC Issue Q1 What is the primary chromatographic defect? Start->Q1 Tailing Severe Peak Tailing (Asymmetry > 1.5) Q1->Tailing Retention Poor Retention or RT Drift Q1->Retention Sensitivity No Peak / Poor Sensitivity Q1->Sensitivity Silanol Cause: Secondary Silanol Interactions Tailing->Silanol Polarity Cause: High Analyte Polarity / Weak Buffering Retention->Polarity UV Cause: Lack of UV Chromophore Sensitivity->UV FixTailing Action: Use High pH (>10.5) or Ion-Pairing Reagent Silanol->FixTailing FixRet Action: Increase Buffer Capacity or Switch to HILIC Polarity->FixRet FixUV Action: Pre-column Derivatization UV->FixUV

Diagnostic workflow for troubleshooting butyl(2-methoxyethyl)amine HPLC analysis.

Troubleshooting FAQs: Causality & Solutions

Q: Why does butyl(2-methoxyethyl)amine exhibit severe peak tailing (Asymmetry > 2.0) on my standard C18 column? A: This is a classic chemical problem driven by secondary ion-exchange interactions. Butyl(2-methoxyethyl)amine has a pKa of approximately 9.5. In a standard mobile phase (e.g., pH 4–8), the amine is fully protonated and positively charged. Concurrently, the residual silanol groups (Si-OH) on the silica support of your column (pKa ~3.5–4.5) are ionized to Si-O⁻[1]. The electrostatic attraction between the protonated amine and the ionized silanols creates a secondary retention mechanism that drags out the elution profile, resulting in severe peak tailing[1]. Solution: You must eliminate this electrostatic interaction. You can either lower the pH to < 3.0 to neutralize the silanols[1], or raise the pH to > 10.5 using a hybrid-silica column to deprotonate and neutralize the amine[2].

Q: How can I definitively prove that my peak tailing is caused by silanol interactions and not a physical column void? A: Use a self-validating diagnostic injection. Inject a neutral, non-ionizable compound (e.g., toluene or uracil) under your exact mobile phase conditions. Neutral compounds cannot undergo acid-base interactions with silanols[3]. If the neutral peak is perfectly symmetrical but your amine tails, the root cause is chemical (silanol interactions). If both the neutral compound and the amine exhibit tailing or peak splitting, you have a physical problem, such as a column void or excessive extra-column volume[3].

Q: My retention times for the amine are drifting continuously across a sequence. How do I stabilize them? A: Retention time drift for basic analytes is almost always a function of inadequate mobile phase buffering or temperature instability[4]. If your mobile phase pH is within ±1.5 units of the amine's pKa, microscopic changes in the buffer preparation or localized pH shifts during the run will drastically alter the ionization state of the molecule, causing retention times to jump[5]. Solution: Ensure your buffer capacity is sufficient (at least 10–20 mM) and that the mobile phase pH is set at least 2 pH units away from the analyte's pKa. Additionally, utilize a column oven to strictly control temperature, as even a 1 °C fluctuation can shift retention times by 1–2%[4].

Q: Butyl(2-methoxyethyl)amine lacks a strong UV chromophore. How can I achieve sensitive detection without an LC-MS? A: Aliphatic amines do not possess conjugated pi-electron systems, making direct UV detection highly insensitive and prone to matrix interference at low wavelengths (< 210 nm)[6]. To achieve high sensitivity, you must employ pre-column derivatization. Reagents like m-Toluoyl Chloride or DMQC-OSu react quantitatively with secondary amines to form stable amides[6][7]. This introduces a strong UV/fluorescent chromophore and eliminates the basic amine group, thereby neutralizing the molecule and completely resolving the peak tailing issue on standard C18 columns[7].

Self-Validating Experimental Protocols

To guarantee reproducibility, do not rely on unbuffered water/acetonitrile gradients. Implement one of the following self-validating methodologies based on your detector capabilities.

Protocol A: High-pH Reversed-Phase Analysis (Requires LC-MS, ELSD, or CAD)

Causality: Operating at pH 11.5 deprotonates the amine, neutralizing it. This maximizes hydrophobic retention, prevents silanol interactions, and sharpens the peak[2].

  • Column Selection: Use a high-pH tolerant hybrid silica column (e.g., Agilent ZORBAX Extend-C18 or Waters XBridge, 2.1 x 100 mm, 3 µm)[2].

  • Mobile Phase A: 10 mM Ammonium bicarbonate in LC-MS grade water. Adjust to pH 11.5 using ammonium hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Thermodynamic Control: Set column oven to exactly 30.0 °C[4].

  • Gradient: 5% B to 60% B over 10 minutes. Flow rate: 0.4 mL/min. System Suitability Validation: Inject a 10 µg/mL standard. The protocol is validated if the Asymmetry factor ( As​ ) is ≤1.2 and the retention time Relative Standard Deviation (RSD) over 6 replicate injections is ≤0.5% .

Protocol B: Pre-Column Derivatization (For Standard UV Detectors)

Causality: Converts the polar, basic secondary amine into a highly hydrophobic, UV-active amide, solving retention, tailing, and sensitivity issues simultaneously[6].

DerivWorkflow Sample Amine Sample (No UV Chromophore) Reagent Add m-Toluoyl Chloride + Borate Buffer (pH 10) Sample->Reagent React Incubate 20 min at Room Temp Reagent->React Quench Quench with 1M HCl & Centrifuge React->Quench Inject Inject Supernatant (RP-HPLC-UV at 230 nm) Quench->Inject

Pre-column derivatization workflow for UV detection of aliphatic amines.

  • Buffering: Aliquot 1.0 mL of the sample into a reaction vial. Add 0.5 mL of 0.1 M sodium borate buffer (pH 10.0) to ensure the amine is in its reactive, deprotonated state.

  • Derivatization: Add 0.5 mL of 20 mM m-Toluoyl Chloride dissolved in anhydrous acetonitrile[6].

  • Incubation: Vortex for 10 seconds and incubate at room temperature for exactly 20 minutes[6].

  • Quenching: Add 0.1 mL of 1 M HCl to neutralize excess base and halt the reaction. Centrifuge at 5000 rpm for 5 minutes to pellet any precipitates[6].

  • Analysis: Inject the supernatant onto a standard C18 column. Run a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Detect at 230 nm. System Suitability Validation: The protocol is validated if the Signal-to-Noise (S/N) ratio is > 100 for a 1 ppm standard, and As​ is between 0.95 and 1.10.

Quantitative Method Comparison

The table below summarizes the expected chromatographic performance of butyl(2-methoxyethyl)amine across different analytical strategies. Use this to select the appropriate method for your lab's capabilities.

Analytical StrategyColumn ChemistryMobile Phase pHExpected Retention Factor ( k′ )Expected Asymmetry ( As​ )Detection Sensitivity
Standard RP (Unoptimized) Standard Silica C18pH 7.0< 1.0 (Elutes near void)> 2.5 (Severe Tailing)Very Low (UV < 210 nm)
Low pH RP End-capped C18pH 2.51.2 - 1.81.3 - 1.5Very Low (UV < 210 nm)
High pH RP (Protocol A) Hybrid Silica C18pH 11.53.0 - 5.01.0 - 1.2High (LC-MS / CAD)
Derivatization (Protocol B) Standard Silica C18pH 3.0 (Post-deriv)5.0 - 8.01.0 - 1.1High (UV 230 nm)
References
  • Derivatization and Separation of Aliphatic Amines - Sigma-Aldrich. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb5sVLZkTdDfcFjEYO_Q1szo6UaEPxNkOcnOXrDUaRWPHbwqtdJDrahci8Ga7_yN4kefGTns-SHa77MWsEvAZ7REedzgsm8LU5ZN-Br0wNsW_5bBxPubFotgX34i67WwoIpUQyJboHM3QzYetb-LRLg-3uIia2tWCOLRKX-BQGIWeOZgBgtJyaftF9o7fdM70YrTwDzNngQtb_ke0vo5ritrbDHQO-F18URmrYH_oZDQKxDNovBlOCYFqgUUvKBQC9V5gUaSwpyFaR3-o=]
  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxhDC6Q3t96ZEc4usu4EnE5GUROrFkNptE2rUguyj-6rYGVIwmtPvCVqbVPiPTJ_pwoDCQwtZg2XwgGGl4iHNVvwHSPm2__tSBtg9qv0NGMG5DGJAi--ZngDP8Z9cqmYU0Ozy5w684YlisGoyA3JFpL8kX293Mk8RQBFZF9OG8yjCt1Y1FSWTTkfRnoPQ9rQ7b49UlAESV5sVHvwso4Yg0iQLk8DIg6c16yg==]
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkovOoTmfsgoiQbBPck55fHVicHjLLSvkhU1tD9GGbaEPumm7rLaHUFZ7U4Pb7T2AXWrceQiOcET8B7KvRtzxZp8jYis3HFjiKPak0vZ-tbQ6KdOtz2GzXAs6sCW4zCRnLdy_hp_0_yzJ5-JQVburlYpb6Rh0rV6DjHE6IZ4l4q4mnBThNObXAmxgZaNj82r1H46AjUHA2Lph1ya9aWczujI79RwRbVH9snPE-eQ2PPGJ9WQ==]
  • HPLC Peak Tailing - Axion Labs. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeyjEbKc0UFMl2bVYMtJiAJZGPoPkPEh3_eLWrkAOy7ZJxI6EAcEpEK_7paOu4KK1bM5tDpOyp9ukkR_Gb4GevL8VGvur5o5QH0Iux5l-y0YkKhKYc2yKR52O5zGrbRrErPtCqLmafOdkXlPSJ-Rs74_FmYrUMDZt2TA==]
  • Peak Tailing in HPLC - Element Lab Solutions. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcH0BDz63UXUsQrdAdO74wOQ8Hk_YKzGel4jgmRSETTwTvsV15CmtGrarivwS7s_Kbfr7rRRS6jtCr3UiXaatXcjaiBOn6f8DGKj0BCb-SOSPg6c9fYktqFF2L_hDhmzekAUTUIHKuUWH4-1qVUsozd1UCWHzWsdyQDsN5axCGlUSoq6xDzoMsspt_CuXc]
  • Application Note: Determination of Aliphatic Amines by HPLC with UV Detection Following Pre-Column Derivatization with m-Toluoyl Chloride - Benchchem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjVOEA9PNR3Mx_E_kPvNTa_3ZbWkP0iSrvkygrzdejdD_WyByhcb0YrhbLZOPgSqUeen1nM7EZ0MQ8Iz_-B7TZKjnBQ7nE0fdna8oHq37tI0vApQq7DBoV7e3fagWx2OsxBiunrP1PypkxRkhSHl6vr1yeJsN7e3XYCtFtAveq6mjV1yx3eZIvA_TbGC2Lsxdk1ox-Awt0yg7YrFQ2Q0YGSNMNDTNvuGZygUJh5C1-gRrOcnHE0fVVA3h74ylvjnVbHMoBO6FRMPeLETI_Aqq392AAeKsoQhBiHelL4ZbmFYV_B4Zd]
  • HPLC Retention Time Drift: Causes & Troubleshooting Guide - Timberline Instruments. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDDLS4E-NkRYeNm3jOm0d6GBGZBHRn9Kegy5FuA4QV-fozZtsnAk93NGbgHlFFhFgcjLuUyVQlzeDfW_ooAQyHKP8P3wnZYERYqEiPhTaXETJTpCQunSEXfNLpxbGm2yljOHVqD9oN1DoDqafah-ZKqSVfRSP05CoKv4hea8WiDixtwXE=]
  • The LCGC Blog: Retention Shifts in HPLC. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaaC33yORLIp3UySY3vW16Y4qx0hCv6FjaN6ynCNk2dYGpR76Y0N6gBM-jgQ0hFZFDUmn3DqqxsK3OJ2u-lpKb1KDXf95qAYYWO6DmFyCHRQ5uzdB5k7TNq1bWmjxqhI3kn5IsU5dHo1LZLtJDcJrDHuBaYgRLyyZIrBxubGD2vSj9zA==]

Sources

Optimization

Optimizing catalytic conditions for cross-coupling reactions involving butyl(2-methoxyethyl)amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with cross-coupling reactions involving butyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with cross-coupling reactions involving butyl(2-methoxyethyl)amine .

This substrate presents a unique dual-challenge: it is a sterically demanding secondary amine, and it contains a Lewis-basic ether moiety (2-methoxyethyl) that can actively interfere with the palladium catalytic cycle. The following resources provide field-proven insights, self-validating protocols, and troubleshooting steps to ensure robust C–N bond formation.

Troubleshooting Guides & FAQs

Q1: Why does my cross-coupling reaction stall at low conversions (<20%) when using traditional Pd/BINAP or Pd/DPPF catalysts? Causality & Solution: The 2-methoxyethyl chain contains an ether oxygen that acts as a bidentate chelating agent alongside the secondary amine nitrogen. During the catalytic cycle, this oxygen coordinates to the electrophilic Pd(II) center, forming a highly stable, off-cycle resting state that effectively poisons the catalyst. Traditional bidentate ligands like BINAP or DPPF lack the specific steric bulk required to force reductive elimination or prevent this heteroatom coordination. Recommendation: Switch to a bulky, electron-rich dialkylbiaryl monophosphine ligand.1[1]. For highly recalcitrant cases where ether coordination still inhibits the cycle,2[2].

Q2: What is the optimal palladium precatalyst to ensure reproducibility? I am currently using Pd(OAc)₂. Causality & Solution: Pd(OAc)₂ requires in situ reduction by the amine to form the active Pd(0) species. With coordinating secondary amines, this reduction is often inefficient and leads to the formation of inactive palladium black before the catalytic cycle even begins. Recommendation: Utilize Palladacycle Generation 3 (G3) or Generation 4 (G4) precatalysts (e.g., RuPhos Pd G3). These complexes undergo rapid, base-mediated activation to generate the active monomeric L-Pd(0) species quantitatively in a 1:1 ligand-to-metal ratio, completely bypassing the problematic reduction step.

Q3: How do I select the right base to prevent decomposition while ensuring complete deprotonation? Causality & Solution: The secondary amine must be deprotonated after coordinating to the Pd(II) center to form the critical amido complex. Weak bases (like K₂CO₃) often fail to deprotonate the sterically hindered Pd-amine intermediate. Recommendation: 3[3]. If your aryl halide contains base-sensitive functional groups (e.g., esters, enolizable ketones), substitute NaOtBu with Lithium hexamethyldisilazide (LiHMDS) or use K₃PO₄ in combination with a polar aprotic solvent at elevated temperatures.

Quantitative Data: Ligand Performance Comparison

To streamline your optimization process, the following table summarizes the expected performance of common phosphine ligands when applied specifically to butyl(2-methoxyethyl)amine.

Ligand SystemAmine Class TargetResistance to Ether CoordinationExpected YieldTechnical Recommendation
BINAP Primary / SecondaryLow< 20%Not Recommended. Forms stable off-cycle Pd(II) chelates.
BrettPhos Primary AliphaticLow-Medium< 30%Not Recommended. Sterically mismatched for secondary amines.
RuPhos Secondary AliphaticHigh75 - 90%Highly Recommended. The gold standard for this substrate class.
FPhos Secondary + CoordinatingVery High> 90%Recommended. Ideal for highly recalcitrant or electron-rich aryl halides.

Mechanistic Pathway & Off-Cycle Trap

The diagram below maps the logical flow of the catalytic cycle, explicitly highlighting the causality behind catalyst poisoning when the 2-methoxyethyl group coordinates to the palladium center.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Ar-Pd(II)(L)-X Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Ar-Pd(II)(L)(Amine)-X OxAdd->AmineCoord + Butyl(2-methoxyethyl)amine OffCycle Off-Cycle Trap O-Chelated Ar-Pd(II) Complex AmineCoord->OffCycle Ether O-Coordination (Catalyst Poisoning) Amido Deprotonation Ar-Pd(II)(L)(NR2) AmineCoord->Amido + Base (NaOtBu) - HX OffCycle->AmineCoord Bulky Ligand (RuPhos) Outcompetes Chelation Product Reductive Elimination Product + L-Pd(0) Amido->Product Product Release Product->Pd0

Fig 1: Buchwald-Hartwig catalytic cycle highlighting the ether-mediated off-cycle resting state.

Experimental Workflow: Self-Validating Protocol

This protocol utilizes a self-validating framework. By monitoring specific visual and analytical checkpoints, you can verify the integrity of the reaction at each mechanistic stage.

Optimized Procedure: Buchwald-Hartwig Amination with RuPhos Pd G3

  • Reagent Preparation (Glovebox or Standard Schlenk Technique):

    • To an oven-dried 10 mL reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Butyl(2-methoxyethyl)amine (1.2 mmol), NaOtBu (1.4 mmol), and RuPhos Pd G3 (0.02 mmol, 2 mol%).

    • Causality Note: A slight excess of the amine and base ensures complete conversion and compensates for trace environmental moisture that might consume the base.

  • Solvent Addition & Catalyst Activation:

    • Add anhydrous, degassed toluene (5 mL) to achieve a 0.2 M substrate concentration. Seal the vial.

    • Self-Validation Checkpoint: The solution will initially appear yellow/orange. Stir at room temperature for 5 minutes. A rapid color shift to pale yellow or light brown indicates successful base-mediated cleavage of the G3 palladacycle, confirming the quantitative generation of the active L-Pd(0) species.

  • Reaction Execution:

    • Place the vial in a pre-heated oil bath or heating block at 85 °C. Stir vigorously for 4–12 hours.

    • Self-Validation Checkpoint: Sample 50 µL of the reaction mixture at the 2-hour mark, dilute with EtOAc, and analyze via GC-MS or LC-MS. The disappearance of the aryl halide peak confirms successful oxidative addition and progression through the catalytic cycle.

  • Workup & Isolation:

    • Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove inorganic salts and any precipitated palladium black.

    • Concentrate the filtrate under reduced pressure and purify the resulting tertiary amine via flash column chromatography.

References

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science (PMC / NIH).1

  • Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society.2

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.3

Sources

Troubleshooting

How to effectively remove water and trace solvents from commercial butyl(2-methoxyethyl)amine

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject Matter Expert: Senior Application Scientist Welcome to the Technical Support Center. Irreproducible yields in moisture-sensitive reacti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Subject Matter Expert: Senior Application Scientist

Welcome to the Technical Support Center. Irreproducible yields in moisture-sensitive reactions (such as organometallic couplings or precise alkylations) are frequently traced back to poorly purified starting materials. Commercial butyl(2-methoxyethyl)amine often contains unacceptable levels of water and trace protic solvents (like methanol or ethanol) due to its hygroscopic ether linkage and basic secondary amine center[1].

This guide provides a definitive, causality-driven troubleshooting framework and a self-validating protocol to achieve >99.9% purity and <10 ppm moisture.

Mechanistic Overview: The Causality of Amine Purification

Drying a secondary alkoxyamine is fundamentally different from drying a standard hydrocarbon. The presence of the nucleophilic nitrogen lone pair dictates our choice of desiccants:

  • The Trap of Coordination: Many researchers mistakenly use standard desiccants like Calcium Chloride (CaCl₂). However, CaCl₂ forms irreversible coordination complexes with the amine lone pair, drastically reducing your recoverable yield[2].

  • The Acid-Base Hazard: Acidic desiccants like Phosphorus Pentoxide (P₂O₅) or Sulfuric Acid will violently protonate the amine, destroying the material.

  • The Optimal Strategy: We must rely on highly basic or hydride-based desiccants. Potassium Hydroxide (KOH) is ideal for bulk water removal because it suppresses amine protonation[3]. For rigorous trace water removal, Calcium Hydride (CaH₂) is the gold standard; it reacts irreversibly with water but leaves the secondary amine untouched at moderate temperatures[4].

Troubleshooting Guides & FAQs

Q1: My commercial butyl(2-methoxyethyl)amine has absorbed significant water (>2%). What is the best initial drying agent? A: For bulk water removal, 3 are the reagent of choice[3]. Because butyl(2-methoxyethyl)amine is a basic secondary amine, acidic desiccants will cause exothermic acid-base reactions, and neutral salts like CaCl₂ will form irreversible coordination complexes[2]. KOH effectively absorbs water without reacting with the amine.

Q2: How do I remove trace water down to the ppm level for moisture-sensitive reactions? A: Rigorous drying is achieved by refluxing the pre-dried amine over5[5]. CaH₂ reacts irreversibly with trace water to form calcium hydroxide and hydrogen gas. It is highly effective for secondary amines because it does not react with the amine functional group at moderate temperatures[4].

Q3: I synthesized the amine in methanol, and trace solvent remains. How do I separate them? A: Trace protic solvents cannot be removed chemically without reacting with the amine itself. Because butyl(2-methoxyethyl)amine has a relatively high boiling point (analogous derivatives like6[6]), fractional vacuum distillation is required. Methanol (b.p. 65 °C) will elute in the early fractions (forerun), allowing you to isolate the pure amine in the main fraction.

Q4: I used Calcium Chloride (CaCl₂) to dry my amine, and my yield dropped to zero. What happened? A: You have fallen into the coordination trap. 2 with alcohols, phenols, and amines[2]. The amine is now locked in a complex with the calcium ions and cannot be easily recovered by simple distillation.

Self-Validating Experimental Protocol

This two-stage methodology relies on physical indicators to validate the success of each step, ensuring you do not proceed until the material is ready.

Stage 1: Bulk Pre-Drying
  • Setup: Transfer the commercial butyl(2-methoxyethyl)amine to an Erlenmeyer flask flushed with inert gas (N₂ or Ar).

  • Addition: Add freshly crushed KOH pellets at a ratio of 5% w/v.

  • Agitation: Seal the flask and stir gently at room temperature for 12–24 hours.

  • Validation Checkpoint: Observe the physical state of the KOH. If the pellets have dissolved into a syrupy liquid, the water content was extremely high. You must decant the amine and repeat Stage 1 with fresh KOH. If the pellets remain mostly solid, proceed to step 5.

  • Transfer: Decant or filter the amine under an inert atmosphere into a clean, dry, round-bottom flask.

Stage 2: Rigorous Drying & Trace Solvent Removal
  • Addition: To the pre-dried amine, add granular Calcium Hydride (CaH₂) at 2–5% w/w. Caution: Ensure the system is vented to an oil bubbler to safely release H₂ gas.

  • Reflux: Reflux the mixture gently for 2–4 hours. Heating accelerates the reaction between CaH₂ and trace water.

  • Validation Checkpoint: The system is self-validating. Monitor the bubbler; when hydrogen gas evolution (bubbling) completely ceases, the amine is rigorously dry.

  • Distillation: Equip the flask with a short-path fractional distillation head. Apply a vacuum and begin distillation.

  • Fractionation: Discard the initial forerun (which contains trace low-boiling solvents like methanol or ethanol). Collect the main fraction only when the head temperature stabilizes.

  • Storage: Store the highly purified amine over activated 3Å molecular sieves in a Schlenk flask under argon to maintain <10 ppm moisture.

Quantitative Desiccant Analysis

Drying AgentSuitability for Sec-AminesWater CapacityResidual Water (ppm)Mechanism / Causality
Potassium Hydroxide (KOH) Excellent (Pre-drying)High~100 - 500Basic nature prevents amine protonation while forming hydrates.
Calcium Hydride (CaH₂) Excellent (Rigorous)Moderate< 10Irreversible chemical reaction forming Ca(OH)₂ and H₂ gas.
3Å Molecular Sieves Excellent (Storage)Moderate< 5Physical adsorption. The 3Å pore strictly excludes the bulky amine.
Calcium Chloride (CaCl₂) Incompatible HighN/AForms irreversible coordination complexes with the amine lone pair.
Phosphorus Pentoxide (P₂O₅) Incompatible HighN/AHighly acidic; violently protonates and destroys the amine.

Process Visualization

G Start Raw Butyl(2-methoxyethyl)amine (Contains Water & Solvents) PreDry Pre-Drying Stage (KOH Pellets, 24h) Start->PreDry Bulk Water >1% Filter Decantation / Filtration (Remove Hydrated KOH) PreDry->Filter Physical State Change RigorousDry Rigorous Drying Stage (Reflux over CaH2, 2h) Filter->RigorousDry Trace Water Distill Fractional Vacuum Distillation (Remove Trace Solvents) RigorousDry->Distill H2 Evolution Stops Pure Pure Butyl(2-methoxyethyl)amine (<10 ppm water) Distill->Pure Constant Boiling Point

Workflow for the rigorous dehydration and solvent purification of butyl(2-methoxyethyl)amine.

References

  • Source: sciencemadness.
  • Source: scribd.
  • Source: chembook.co.
  • Source: guidechem.
  • Source: pubchem.ncbi.nlm.nih.

Sources

Optimization

Overcoming steric hindrance in butyl(2-methoxyethyl)amine N-alkylation processes

Technical Support Center: Overcoming Steric Hindrance in Butyl(2-methoxyethyl)amine N-Alkylation Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for res...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in Butyl(2-methoxyethyl)amine N-Alkylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals struggling with the N-alkylation of sterically hindered secondary amines.

Converting butyl(2-methoxyethyl)amine into a tertiary amine presents a dual challenge: the physical steric bulk of the butyl chain creates severe A-strain during the SN​2 transition state, and the 2-methoxyethyl ether group introduces complex stereoelectronic and metal-chelating effects[1]. This guide will explain the causality behind these failures and provide self-validating, field-proven protocols to bypass them.

Mechanistic Insight: Why Standard Alkylation Fails

Before troubleshooting, we must understand the molecular environment of butyl(2-methoxyethyl)amine.

  • The Steric Clash: In a standard SN​2 reaction, the nitrogen lone pair must approach the electrophile at a strict 180° angle to the leaving group. The flexible, bulky butyl chain sweeps through this trajectory, physically blocking the approach.

  • The Chelation Trap: If you attempt to force the reaction by deprotonating the amine with a strong base (e.g., NaH), the ether oxygen of the 2-methoxyethyl group acts as a bidentate ligand alongside the nitrogen[1]. This chelates the sodium cation, forming a highly stable, tight 5-membered metallacycle (ion pair). This "traps" the nitrogen's electron density, drastically reducing its nucleophilicity.

G A Butyl(2-methoxyethyl)amine + NaH B Tight Ion Pair (Na+ Chelated by N and O) A->B Deprotonation C Low Nucleophilicity (Poor Alkylation) B->C Direct SN2 Attempt D Add 15-Crown-5 or DMPU B->D Additive E Solvent-Separated Ion Pair (Free Amide Anion) D->E Sequesters Na+ F High Nucleophilicity (Successful SN2) E->F Electrophile Addition

Mechanistic pathway illustrating the disruption of Na+ chelation to enhance nitrogen nucleophilicity.

Frequently Asked Questions & Troubleshooting

Q1: I am using standard conditions ( K2​CO3​ , alkyl bromide, DMF, 80 °C) but seeing less than 5% conversion. What is wrong? A: The base is too weak, and the electrophile is not reactive enough to overcome the activation energy barrier imposed by the steric bulk. Furthermore, at elevated temperatures, the hindered amine begins to act as a base rather than a nucleophile, leading to E2 elimination of your alkyl bromide. Solution: Switch to a highly reactive alkyl tosylate or triflate, and use a sterically hindered, non-nucleophilic base like 1,2,2,6,6-pentamethylpiperidine (PMP)[2].

Q2: I switched to a strong base (NaH) to generate the amide anion, but the reaction still stalls. Why? A: You have fallen into the "Chelation Trap" described in the mechanistic insight. The 2-methoxyethyl group is coordinating the Na+ ion. Solution: Add a cation scavenger. If using NaH, add 15-crown-5. If using KHMDS, add 18-crown-6. This sequesters the metal, creating a "naked," highly reactive amide anion. Alternatively, run the reaction in a strongly coordinating polar aprotic solvent like DMPU.

Q3: My target electrophile is a secondary alkyl halide. Even with optimized SN​2 conditions, I only get alkene byproducts. How do I fix this? A: Secondary electrophiles are highly prone to E2 elimination when attacked by bulky nucleophiles. You must abandon the SN​2 pathway entirely. Solution: Utilize Reductive Amination (Protocol B). By reacting the amine with the corresponding ketone/aldehyde to form an iminium ion, you bypass the steric clash of the SN​2 transition state, followed by an irreversible hydride reduction[3].

Strategy Selection & Data Presentation

To streamline your experimental design, consult the decision matrix below to select the appropriate protocol based on your electrophile.

Workflow Start Target: Tertiary Amine from Butyl(2-methoxyethyl)amine Q1 Is the alkylating agent prone to E2 elimination? Start->Q1 RedAm Protocol B: Reductive Amination (Aldehyde + STAB) Q1->RedAm Yes (e.g., 2° alkyl halides) Q2 Is the electrophile highly reactive (e.g., MeI, Benzyl-Br)? Q1->Q2 No Base Protocol A: Alkyl Tosylate/Triflate + 1,2,2,6,6-Pentamethylpiperidine Q2->Base Yes/Moderate StrongBase Strong Base Deprotonation (KHMDS + 18-Crown-6 + Alkyl-X) Q2->StrongBase No (Sterically hindered)

Decision matrix for selecting the optimal N-alkylation protocol based on electrophile properties.

Table 1: Comparison of Alkylation Strategies for Butyl(2-methoxyethyl)amine

StrategyReagents / ConditionsTypical YieldPrimary AdvantagePrimary Limitation
Standard SN​2 K2​CO3​ , Alkyl-Br, DMF, 80 °C< 10%Cheap reagentsFails due to steric clash & E2 elimination.
Modified SN​2 (Protocol A) Alkyl-OTs, PMP, Toluene, 80 °C75 - 90%Prevents racemization; limits E2Requires synthesis of specific tosylates.
Naked Anion KHMDS, 18-crown-6, Alkyl-I, THF60 - 80%Overcomes chelation trapMoisture sensitive; harsh basic conditions.
Reductive Amination (Protocol B) Aldehyde/Ketone, STAB, AcOH, DCE85 - 95%Completely bypasses SN​2 stericsRequires corresponding carbonyl precursor.

Experimental Protocols

Protocol A: Non-Racemizing N-Alkylation using Alkyl Tosylates

Objective: Alkylate butyl(2-methoxyethyl)amine using a highly reactive tosylate while suppressing E2 elimination via a non-nucleophilic acid scavenger[2].

Reagents:

  • Butyl(2-methoxyethyl)amine (1.0 eq)

  • Target Alkyl Tosylate (1.2 eq)

  • 1,2,2,6,6-pentamethylpiperidine (PMP) (1.5 eq)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve butyl(2-methoxyethyl)amine (1.0 mmol) in anhydrous toluene (2.0 mL).

  • Base Addition: Add 1,2,2,6,6-pentamethylpiperidine (1.5 mmol) via syringe.

    • Causality Note: PMP is exceptionally bulky. It cannot act as a nucleophile to consume your electrophile, but it is highly efficient at scavenging the TsOH generated during the reaction, driving the equilibrium forward[2].

  • Electrophile Addition: Add the alkyl tosylate (1.2 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 80 °C for 24–48 hours.

    • Self-Validation Step: As the reaction proceeds, you will observe the formation of a dense white precipitate (the PMP·HTs salt). The visual accumulation of this salt is a direct, real-time indicator that the alkylation is successfully occurring.

  • Workup: Cool the flask to room temperature. Filter the suspension through a Celite pad to remove the PMP salts. Concentrate the filtrate under reduced pressure and purify the resulting tertiary amine via basic alumina or silica gel chromatography (using a CH2​Cl2​ /MeOH gradient with 1% Et3​N ).

Protocol B: Reductive Amination via Sodium Triacetoxyborohydride (STAB)

Objective: Bypass SN​2 steric limitations by forming a transient iminium ion, followed by mild, irreversible hydride reduction[3].

Reagents:

  • Butyl(2-methoxyethyl)amine (1.0 eq)

  • Target Aldehyde/Ketone (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Iminium Formation: In a round-bottom flask, dissolve butyl(2-methoxyethyl)amine (1.0 mmol) and the target carbonyl compound (1.1 mmol) in anhydrous DCE (5.0 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol).

    • Causality Note: Because the secondary amine is sterically hindered, the nucleophilic attack on the carbonyl carbon is slow. Mild acid catalysis protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the rate-determining formation of the iminium ion.

  • Equilibration: Stir the mixture at room temperature for 30–60 minutes to ensure complete iminium pre-formation before introducing the reducing agent.

  • Reduction: Portion-wise, add STAB (1.5 mmol).

    • Causality Note: STAB is strictly preferred over NaBH4​ . The three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the boron-hydride bond. This prevents the premature reduction of the unreacted aldehyde into an alcohol, reserving the hydride strictly for the highly electrophilic iminium intermediate[3].

  • Reaction: Stir for 12–16 hours at room temperature.

    • Self-Validation Step: Monitor by TLC (Ninhydrin stain). The secondary amine starting material will stain a distinct color (often brown/red), which should completely disappear, replaced by a non-staining or faintly staining tertiary amine spot.

  • Workup: Quench the reaction slowly with saturated aqueous NaHCO3​ (5.0 mL) to neutralize the acetic acid and destroy excess STAB. Extract the aqueous layer with dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

References

  • Title: Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines | Source: ResearchGate | URL: [Link]

  • Title: A Peptoid-Chelator Selective to Cu2+ That Can Extract Copper from Metallothionein-2 and Lead to the Production of ROS | Source: National Institutes of Health (PMC) | URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural and Reactivity Comparison: Butyl(2-methoxyethyl)amine vs. tert-Butyl(2-methoxyethyl)amine

As secondary amines featuring a 2-methoxyethyl motif, both butyl(2-methoxyethyl)amine and tert-butyl(2-methoxyethyl)amine serve as highly versatile building blocks in active pharmaceutical ingredient (API) synthesis and...

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Author: BenchChem Technical Support Team. Date: March 2026

As secondary amines featuring a 2-methoxyethyl motif, both butyl(2-methoxyethyl)amine and tert-butyl(2-methoxyethyl)amine serve as highly versatile building blocks in active pharmaceutical ingredient (API) synthesis and ligand design. The 2-methoxyethyl group acts as a privileged pharmacophore, often improving aqueous solubility and providing a bidentate chelation site for transition metal catalysis.

However, the divergence in their alkyl substituents—a linear n-butyl chain versus a highly branched tert-butyl group—fundamentally alters their physicochemical behavior, shifting the balance between nucleophilicity and basicity. This guide provides an in-depth comparative analysis of their structural dynamics, reactivity profiles, and field-proven experimental workflows.

Structural and Electronic Profiling

The fundamental difference between these two amines lies in the steric shielding of the nitrogen lone pair.

  • Butyl(2-methoxyethyl)amine (n-BMEA) [1]: Featuring a linear n-butyl chain, this molecule presents minimal steric hindrance around the secondary amine. The nitrogen lone pair is highly accessible, making n-BMEA a potent, unhindered nucleophile capable of rapid SN​2 alkylations and facile acylations.

  • tert-Butyl(2-methoxyethyl)amine (t-BMEA) [2]: The massive steric bulk of the tert-butyl group creates a rigid, umbrella-like shield around the nitrogen atom. While the inductive electron-donating effect of the tert-butyl group technically increases the intrinsic basicity of the nitrogen, the steric hindrance severely truncates its nucleophilicity. In synthetic applications, t-BMEA often acts as a non-nucleophilic base, promoting elimination ( E2 ) pathways over substitution, unless paired with highly activated electrophiles.

Divergent Reactivity Pathways

When exposed to primary electrophiles (e.g., benzyl bromide), the structural differences dictate entirely different reaction trajectories. n-BMEA will rapidly undergo N-alkylation to form a tertiary amine. Conversely, t-BMEA reacts sluggishly; the steric clash in the SN​2 transition state raises the activation energy ( Ea​ ) so high that the amine may instead abstract a beta-proton from the electrophile, resulting in alkene byproducts.

Reactivity Substrate Electrophile (e.g., Benzyl Bromide) nBMEA Butyl(2-methoxyethyl)amine (Low Steric Bulk) Substrate->nBMEA + tBMEA tert-Butyl(2-methoxyethyl)amine (High Steric Bulk) Substrate->tBMEA + ProductA Rapid N-Alkylation (High Yield SN2) nBMEA->ProductA RT, 1h ProductB Slow Alkylation + Elimination Byproducts (E2) tBMEA->ProductB Heat, 24h

Fig 1. Divergent reactivity pathways of n-BMEA and t-BMEA with primary electrophiles.

Quantitative Data Summary

The following table summarizes the comparative properties and empirical reactivity metrics of both amines, highlighting the profound impact of the tert-butyl group.

Property / MetricButyl(2-methoxyethyl)aminetert-Butyl(2-methoxyethyl)amine
CAS Registry Number 58203-00-2[1]22687-22-5[2]
Molecular Weight 131.22 g/mol 131.22 g/mol
Steric Hindrance (Taft Es​ approx) -0.39 (n-butyl)-1.54 (tert-butyl)
Nucleophilic Character High (Primary SN​2 favored)Low (Sterically shielded)
Relative SN​2 Half-Life (BnBr) < 1 hour (25°C)> 24 hours (Requires heating)
Standard Amidation Yield (AcCl) > 90% (DCM, 0°C)< 30% (Competes with hydrolysis)
Optimal Amidation Reagents Standard Acid Chlorides / DCCTBTU / DIEA / HATU[3]

Experimental Protocols: Causality & Self-Validation

To objectively measure and utilize the differences between these two amines, the following self-validating protocols have been designed. Every step is grounded in mechanistic causality to ensure reproducibility.

Protocol A: Comparative N-Alkylation Kinetic Assay

This workflow establishes a self-validating kinetic profile by tracking the disappearance of the electrophile against an internal standard, isolating the steric effect from solvent variables.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare 0.1 M solutions of n-BMEA and t-BMEA, alongside a 0.1 M solution of benzyl bromide (electrophile) and 0.05 M biphenyl (internal standard) in anhydrous Acetonitrile (MeCN).

    • Causality: MeCN is chosen as a polar aprotic solvent. It stabilizes the charge separation in the SN​2 transition state without hydrogen-bonding to the amine lone pair. This ensures that the observed reaction rates are purely a function of the amine's steric bulk, not solvent-leveling effects.

  • Thermostated Incubation: Mix equimolar amounts of the amine and electrophile solutions in a reaction vial maintained at exactly 25.0°C.

  • Aliquot Quenching: At precisely 10, 30, 60, and 120 minutes, extract a 50 µL aliquot and immediately inject it into 950 µL of a Methanol/Trifluoroacetic Acid (TFA) quench solution (99:1 v/v).

    • Causality: The TFA instantly protonates the unreacted amine, converting it to a non-nucleophilic ammonium salt. This "freezes" the reaction kinetics at the exact time of extraction, preventing further reaction while waiting for HPLC analysis.

  • HPLC-UV Quantification: Analyze the quenched samples via HPLC.

    • Self-Validation: By integrating the peaks of the remaining benzyl bromide and the newly formed tertiary amine against the inert biphenyl internal standard, you establish a closed mass-balance loop. If the molar sum of substrate and product deviates from the internal standard, it instantly flags side reactions (like E2 elimination), internally validating the assay's integrity.

Workflow Prep Equimolar Amine + Electrophile Solvent MeCN Solvent (Isolates Sterics) Prep->Solvent Temp Thermostated Incubation (25°C) Solvent->Temp Quench TFA Quench (Halts Kinetics) Temp->Quench Analyze HPLC-UV Quantification Quench->Analyze

Fig 2. Standardized self-validating workflow for comparative kinetic profiling.

Protocol B: Sterically Hindered Amidation of t-BMEA

Attempting to acylate t-BMEA with standard acid chlorides often results in poor yields due to the steric clash preventing the tetrahedral intermediate from forming. To overcome this, highly activated esters must be generated in situ.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid: Dissolve 1.0 eq of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 eq of TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and 3.0 eq of N,N-Diisopropylethylamine (DIEA)[3]. Stir for 15 minutes at room temperature.

    • Causality: TBTU rapidly converts the carboxylic acid into an OBt-active ester. This intermediate is exceptionally electrophilic, lowering the activation energy barrier required for the sterically hindered t-BMEA to attack[3]. DIEA is utilized as the base because its own massive steric bulk prevents it from acting as a competing nucleophile, ensuring it only mops up protons.

  • Amine Addition: Add 1.1 eq of t-BMEA (CAS 22687-22-5) dropwise to the activated ester solution.

  • Thermal Driving: Elevate the reaction temperature to 45°C and stir for 12 hours.

    • Causality: The added thermal energy overcomes the remaining entropic penalty caused by the tert-butyl group's restricted rotation during the formation of the transition state.

  • Aqueous Workup: Quench with saturated aqueous NaHCO3​ and extract with Ethyl Acetate. The highly lipophilic nature of the tert-butyl group ensures excellent partitioning into the organic layer, leaving the water-soluble urea byproducts of TBTU in the aqueous phase.

References

  • NextSDS. "butyl(2-methoxyethyl)amine — Chemical Substance Information". CAS: 58203-00-2. Available at:[Link]

  • PubChem, National Institutes of Health. "N-tert-Butyl-2-methoxyethylamine". CID: 559304. Available at:[Link]

  • Google Patents. "US9303012B2 - Pyridine-2-amides useful as CB2 agonists". (Demonstrating TBTU/DIEA coupling with CAS 22687-22-5).

Sources

Comparative

Validating the Purity of Commercial Grade Butyl(2-methoxyethyl)amine via FT-IR Spectroscopy

As a Senior Application Scientist, I frequently encounter a common pitfall in drug development and agrochemical synthesis: the assumption that commercial-grade building blocks are inherently pure. Butyl(2-methoxyethyl)am...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a common pitfall in drug development and agrochemical synthesis: the assumption that commercial-grade building blocks are inherently pure. Butyl(2-methoxyethyl)amine (CAS: 58203-00-2) is a bifunctional aliphatic molecule featuring both a secondary amine and an ether linkage 1. Due to its chemical nature, it is highly susceptible to atmospheric oxidation, moisture absorption, and contamination by primary amine synthetic precursors.

Validating the purity of this compound before downstream application is non-negotiable. This guide objectively compares Fourier-Transform Infrared (FT-IR) spectroscopy against alternative analytical modalities and provides a self-validating experimental protocol for rapid purity assessment.

Mechanistic Grounding: Why FT-IR for Amine Purity?

FT-IR spectroscopy provides a rapid, non-destructive "fingerprint" of a molecule by probing the vibrational modes of its chemical bonds 2. For butyl(2-methoxyethyl)amine, the method is exceptionally well-suited for functional group screening:

  • Secondary Amine Signature: Secondary amines exhibit a single, weak N-H stretching band in the 3350–3310 cm⁻¹ region 3. Additionally, the N-H wagging vibration appears as a broad band between 750–700 cm⁻¹ [[4]]().

  • Ether Linkage: The aliphatic ether group produces a strong, characteristic asymmetric C-O-C stretching band around 1120 cm⁻¹.

  • Impurity Exclusion: The true power of FT-IR lies in identifying what should not be there. Primary amine impurities (e.g., unreacted precursors) manifest as a distinct doublet in the 3400–3300 cm⁻¹ range [[3]](). Oxidation products show a sharp carbonyl (C=O) stretch near 1700 cm⁻¹, and water contamination presents as a massive, broad O-H stretch that overlaps and obscures the N-H region.

Comparative Analysis: FT-IR vs. Alternative Modalities

To objectively evaluate FT-IR, we must benchmark it against standard analytical alternatives: Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration. While GC-MS separates volatile compounds and identifies them by mass-to-charge ratio 5, and NMR provides detailed organic frameworks 6, FT-IR excels in rapid, low-cost functional group screening.

Analytical TechniquePrimary MechanismImpurity SensitivitySpeed & CostBest Use Case
FT-IR Spectroscopy Molecular vibrational modesModerate (LOD ~1-5%)Fast / Low CostRapid functional group screening & moisture check
GC-MS Mass-to-charge ratio after GC separationHigh (ppm level)Slow / High CostIdentifying specific volatile impurities
qNMR Magnetic resonance of atomic nucleiHighModerate / Very High CostAbsolute structural quantification & framework analysis
Acid-Base Titration Chemical neutralizationLow (Bulk purity only)Fast / Low CostTotal amine content quantification

Self-Validating Experimental Protocol: ATR-FTIR Workflow

A protocol is only as trustworthy as its internal controls. The following Attenuated Total Reflectance (ATR) FT-IR methodology incorporates built-in validation steps to ensure that a "clean" spectrum genuinely indicates a pure sample, rather than a failure of the instrument to detect impurities.

Step-by-Step Methodology

Phase 1: System Preparation & Baseline Establishment

  • Purge and Clean: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to dry completely. Purge the spectrometer with dry nitrogen.

    • Causality: Atmospheric CO₂ and water vapor absorb strongly in the IR region, creating spectral artifacts that can mask critical amine signals 7. Purging removes this interference.

  • Background Collection: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • System Suitability Test (Positive Control): Run a standard polystyrene calibration film.

    • Causality: This verifies that the detector response is linear, the laser is calibrated, and the crystal is functioning properly. Ensure the 1601 cm⁻¹ peak is sharp and accurate.

Phase 2: Sample Acquisition 4. Neat Analysis: Deposit 1–2 drops of commercial butyl(2-methoxyethyl)amine directly onto the ATR crystal, ensuring full coverage without air bubbles.

  • Causality: Why ATR instead of a transmission cell? Liquid amines are highly concentrated; transmission cells require tedious dilution in IR-transparent, highly toxic solvents (like CCl₄). ATR allows for neat (undiluted) analysis, preserving the sample's true state.
  • Scan: Acquire the sample spectrum (64 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

Phase 3: Self-Validation via Spiking (Limit of Detection Check) 6. Spike Test: To confirm the method can actually detect primary amine impurities under your specific laboratory conditions, spike a 1 mL aliquot of the sample with 5% w/w butylamine (a primary amine). Re-run the spectrum.

  • Causality: A negative result (no impurity peaks) is only scientifically valid if the system is proven capable of detecting them. A distinct N-H doublet must appear between 3400–3300 cm⁻¹ in the spiked sample. If the doublet is unresolved, the method lacks the sensitivity required for this purity grade.

Phase 4: Data Processing 7. Deconvolution: Apply baseline correction and atmospheric compensation algorithms. Check for the single N-H stretch at 3350–3310 cm⁻¹ and verify the absence of peaks at 1700 cm⁻¹ (carbonyl) and 3400 cm⁻¹ (primary amine doublet).

Decision Workflow for Purity Validation

The following logical pathway dictates the batch acceptance criteria based on the FT-IR spectral data.

FT_IR_Workflow Start Commercial Grade Butyl(2-methoxyethyl)amine ATR ATR-FTIR Analysis (Neat Liquid, 4000-400 cm⁻¹) Start->ATR Baseline Baseline Correction & Atmospheric Compensation ATR->Baseline Check1 Check 3350-3310 cm⁻¹ (Secondary N-H Stretch) Baseline->Check1 Check2 Check 3400-3300 cm⁻¹ (Primary Amine Doublet?) Check1->Check2 Single Peak Valid Reject Impurity Detected Reject or Purify Check1->Reject Invalid/Missing Check3 Check ~1700 cm⁻¹ (Carbonyl Oxidation?) Check2->Check3 No Doublet Check2->Reject Doublet Present Valid High Purity Confirmed Proceed to Synthesis Check3->Valid No Peak Check3->Reject Peak Present

FT-IR purity validation workflow for commercial butyl(2-methoxyethyl)amine.

Conclusion

While GC-MS and NMR provide superior quantitative and structural resolution 6, FT-IR remains the most efficient, cost-effective first-line defense for validating the purity of commercial-grade butyl(2-methoxyethyl)amine. By leveraging the distinct vibrational differences between primary and secondary amines 4, researchers can rapidly screen out degraded or contaminated batches before committing them to complex synthetic pipelines.

References

  • NextSDS. "butyl(2-methoxyethyl)amine — Chemical Substance Information." [Link]

  • Spectroscopy Online. "Organic Nitrogen Compounds III: Secondary and Tertiary Amines." [Link]

  • OrgChemBoulder. "IR Spectroscopy Tutorial: Amines." [Link]

  • Zhejiang ALWSCI Technologies Co.,Ltd. "Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR." [Link]

  • Thermo Fisher Scientific. "Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies." [Link]

  • Acta Chimica Slovaca. "The use of FTIR analysis in determining the purity of gases." [Link]

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Validation

A Comparative Analysis of Butyl(2-methoxyethyl)amine in Solvent Extraction Systems: A Guide for Researchers

Introduction: The Evolving Landscape of Solvent Extraction In the realms of hydrometallurgy, pharmaceutical purification, and fine chemical synthesis, solvent extraction, or liquid-liquid extraction, remains a cornerston...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolving Landscape of Solvent Extraction

In the realms of hydrometallurgy, pharmaceutical purification, and fine chemical synthesis, solvent extraction, or liquid-liquid extraction, remains a cornerstone technology for the selective separation and concentration of target solutes.[1] The efficacy of this process is intrinsically linked to the molecular architecture of the extractant. Among the various classes of extractants, amines have carved a significant niche, particularly for the recovery of metals and organic acids.[2][3] This guide offers an in-depth comparative analysis of a promising, yet lesser-explored extractant, butyl(2-methoxyethyl)amine, against established industry standards.

The choice of an amine extractant is a critical decision, governed by factors such as extraction efficiency, selectivity, loading capacity, and the ease of stripping (back-extraction). While long-chain tertiary amines like tri-n-octylamine (TOA), a major component of commercial extractants like Alamine 336, are widely employed, the quest for novel extractants with enhanced performance characteristics is perpetual.[3][4] This guide will provide a theoretical and practical framework for evaluating butyl(2-methoxyethyl)amine, a secondary amine featuring an ether linkage, and contextualize its potential within different solvent extraction systems.

Butyl(2-methoxyethyl)amine: A Profile

Butyl(2-methoxyethyl)amine is a secondary amine with the chemical formula C₇H₁₇NO. Its structure is characterized by a butyl group and a 2-methoxyethyl group attached to a central nitrogen atom. This unique combination of a secondary amine for reactivity, alkyl chains for organic phase solubility, and an ether group for potential modification of its electronic and steric properties makes it a molecule of significant interest.

Physicochemical Properties (Predicted and Inferred):

PropertyPredicted/Inferred ValueSignificance in Solvent Extraction
Molecular Weight 131.22 g/mol [7]Influences solubility and mass transfer characteristics.
Boiling Point ~170-180 °C (estimated)A sufficiently high boiling point is crucial to prevent solvent loss during extraction and stripping at elevated temperatures.
Density ~0.85-0.90 g/mL (estimated)Affects phase separation with the aqueous phase.
Basicity (pKa of conjugate acid) ~9.5 - 10.5 (estimated)A key determinant of its ability to be protonated and subsequently extract anionic species. The presence of the ether oxygen may slightly modulate the electron density on the nitrogen.
Solubility Soluble in a range of organic diluents, limited solubility in water.Essential for its function as an extractant in an organic phase. The ether group may impart slightly higher polarity compared to a simple alkyl chain of similar length.[6]

The presence of the ether linkage is a key structural feature. The oxygen atom in the ether group can act as a Lewis base and may participate in the coordination of extracted species, potentially influencing selectivity. Furthermore, the ether group can affect the polarity and solvation characteristics of the extractant molecule within the organic diluent.[2][8]

Comparative Performance Analysis: Butyl(2-methoxyethyl)amine vs. Trioctylamine (Alamine 336)

Due to the limited direct experimental data on butyl(2-methoxyethyl)amine, this comparative analysis will be based on established principles of solvent extraction and performance data for the widely used tertiary amine, tri-n-octylamine (TOA), the primary component of Alamine 336. We will explore its potential in two key application areas: the extraction of cobalt from chloride media and the recovery of lactic acid from aqueous solutions.

Extraction of Cobalt from Acidic Chloride Solutions

The extraction of cobalt from acidic chloride solutions is a critical process in the hydrometallurgical recovery of this valuable metal, particularly from spent lithium-ion batteries.[1][4] Tertiary amines like Alamine 336 are effective at extracting the anionic tetrachlorocobalt(II) complex, [CoCl₄]²⁻, that forms in solutions with high chloride concentrations.[1][9]

The extraction mechanism with a tertiary amine (R₃N) can be represented as:

2R₃N(org) + 2H⁺(aq) + [CoCl₄]²⁻(aq) ⇌ (R₃NH)₂

Inferred Performance of Butyl(2-methoxyethyl)amine:

As a secondary amine, butyl(2-methoxyethyl)amine (R₂NH) would also be protonated to form an ammonium ion capable of extracting the [CoCl₄]²⁻ complex:

2R₂NH(org) + 2H⁺(aq) + [CoCl₄]²⁻(aq) ⇌ (R₂NH₂)₂

Key Performance Metrics: A Comparative Table

Performance MetricTrioctylamine (Alamine 336)Butyl(2-methoxyethyl)amine (Inferred)Rationale for Inference
Extraction Efficiency High in concentrated HCl solutions (>5 M).[9] Extraction of 76.7% has been reported with 1.5 M TOA.[10]Potentially high, but may require different optimal acid concentrations.Secondary amines can be effective extractants.[11] The shorter alkyl chains may lead to a less sterically hindered complex, but also potentially lower solubility of the complex in non-polar diluents.
Selectivity (Co/Ni) Good, especially at high chloride concentrations.[4][11]Potentially good, but may differ from tertiary amines.The steric and electronic effects of the butyl and methoxyethyl groups will influence the stability of the formed ion-pair complex, which in turn affects selectivity.
Loading Capacity Good, dependent on amine concentration.Moderate to good.The lower molecular weight compared to TOA means a higher molar concentration for the same weight percentage, but steric factors around the nitrogen will also play a role.
Stripping Typically achieved with dilute mineral acids or water, which shifts the equilibrium back to the aqueous phase.[12]Expected to be relatively easy.The stability of the secondary ammonium complex may be lower than the tertiary equivalent, potentially allowing for stripping under milder conditions.
Influence of Diluent Performance is highly dependent on the diluent. Polar diluents can enhance extraction.[2]Strong dependence on diluent polarity is expected. The ether group may favor interaction with more polar diluents.The polarity of the diluent affects the solvation of the amine and the resulting metal-amine complex.[13]
Extraction of Lactic Acid from Aqueous Solutions

The recovery of carboxylic acids from fermentation broths is a significant application for amine-based solvent extraction.[3][14][15] The extraction mechanism involves the formation of an acid-amine complex through an acid-base reaction.[16]

For a tertiary amine (R₃N) and lactic acid (HL), the reaction is:

R₃N(org) + HL(aq) ⇌ R₃NH⁺L⁻(org)

Inferred Performance of Butyl(2-methoxyethyl)amine:

As a secondary amine, butyl(2-methoxyethyl)amine would react similarly:

R₂NH(org) + HL(aq) ⇌ R₂NH₂⁺L⁻(org)

Key Performance Metrics: A Comparative Table

Performance MetricTrioctylamine (TOA)Butyl(2-methoxyethyl)amine (Inferred)Rationale for Inference
Extraction Efficiency High, with distribution coefficients reported to be significantly greater than 1.[14][15]Potentially high.Secondary amines are effective for carboxylic acid extraction. The basicity of the amine is a key factor.
Selectivity Good for carboxylic acids over mineral acids at controlled pH.Expected to be good.The extraction is driven by the acidity of the target molecule.
Influence of Diluent Strongly influenced by the diluent's polarity and hydrogen bonding ability.[2][8][13]Strong influence expected. The ether group may enhance interactions with certain diluents.The diluent solvates the acid-amine complex, affecting the extraction equilibrium. Ether-containing compounds can have unique solvation properties.[17]
Stripping Can be achieved by temperature swing, or back-extraction with a base or a volatile amine.[15]Likely achievable under similar conditions.The stability of the ammonium-lactate ion pair will determine the ease of stripping.

Experimental Protocols

To facilitate the empirical evaluation of butyl(2-methoxyethyl)amine, the following detailed protocols are provided.

Protocol 1: Determination of the Distribution Coefficient (D) for Cobalt Extraction

Objective: To quantify the extraction efficiency of butyl(2-methoxyethyl)amine for cobalt(II) from a hydrochloric acid solution.

Materials:

  • Butyl(2-methoxyethyl)amine

  • Organic diluent (e.g., kerosene, toluene)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Separatory funnels (50 mL or 100 mL)

  • Mechanical shaker

  • pH meter

  • Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Procedure:

  • Preparation of Aqueous Phase: Prepare a stock solution of Co(II) in a specific concentration of HCl (e.g., 6 M HCl). The initial cobalt concentration should be known precisely (e.g., 1 g/L).

  • Preparation of Organic Phase: Prepare solutions of butyl(2-methoxyethyl)amine at various concentrations (e.g., 0.1 M, 0.2 M, 0.5 M) in the chosen organic diluent.

  • Extraction:

    • In a separatory funnel, mix equal volumes (e.g., 20 mL) of the aqueous and organic phases.

    • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate completely.

  • Phase Separation and Analysis:

    • Carefully separate the aqueous and organic phases.

    • Measure the concentration of cobalt remaining in the aqueous phase ([Co]aq) using AAS or ICP-OES.

    • Calculate the concentration of cobalt in the organic phase ([Co]org) by mass balance: [Co]org = [Co]initial - [Co]aq.

  • Calculation of Distribution Coefficient (D): D = [Co]org / [Co]aq

DOT Diagram for Experimental Workflow:

G cluster_prep Phase Preparation cluster_extraction Extraction cluster_analysis Analysis A Prepare Aqueous Phase (CoCl₂ in HCl) C Mix Aqueous & Organic Phases (1:1 volume ratio) A->C B Prepare Organic Phase (Amine in Diluent) B->C D Shake to Equilibrium C->D E Allow Phase Separation D->E F Separate Phases E->F G Analyze [Co] in Aqueous Phase (AAS/ICP-OES) F->G H Calculate [Co] in Organic Phase (by mass balance) G->H I Calculate Distribution Coefficient (D) D = [Co]org / [Co]aq H->I

Caption: Workflow for determining the distribution coefficient of cobalt.

Protocol 2: Stripping of Cobalt from the Loaded Organic Phase

Objective: To determine the efficiency of stripping cobalt from the butyl(2-methoxyethyl)amine-containing organic phase.

Materials:

  • Loaded organic phase from Protocol 1

  • Stripping agent (e.g., deionized water, dilute H₂SO₄, or dilute HCl)

  • Separatory funnels

  • Mechanical shaker

  • AAS or ICP-OES

Procedure:

  • Stripping:

    • In a separatory funnel, mix a known volume of the loaded organic phase with a known volume of the stripping agent (the organic to aqueous phase ratio, O:A, can be varied, e.g., 1:1, 2:1).

    • Shake the funnel for a set time (e.g., 30 minutes).

    • Allow the phases to separate.

  • Analysis:

    • Separate the phases.

    • Measure the concentration of cobalt in the aqueous stripping solution ([Co]strip).

    • Calculate the stripping efficiency (%S): %S = ([Co]strip * Vstrip) / ([Co]org_initial * Vorg) * 100 where V is the volume of the respective phase.

Visualization of Extraction Mechanisms

The following diagrams illustrate the proposed mechanisms for the extraction of cobalt and lactic acid.

DOT Diagram for Cobalt Extraction:

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase CoCl4 [CoCl₄]²⁻ Anionic Complex Complex (R₂NH₂)₂[CoCl₄] Ion-Pair Complex CoCl4:f0->Complex:f0 Extraction H+ {H⁺} Amine 2 R₂NH Butyl(2-methoxyethyl)amine H+->Amine:f0 Protonation Amine:f0->Complex:f0

Caption: Proposed ion-pair formation for cobalt extraction.

DOT Diagram for Lactic Acid Extraction:

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase LacticAcid HL Undissociated Lactic Acid Amine R₂NH Butyl(2-methoxyethyl)amine LacticAcid:f0->Amine:f0 Acid-Base Reaction Complex R₂NH₂⁺L⁻ Acid-Amine Complex Amine:f0->Complex:f0

Caption: Proposed acid-base complexation for lactic acid extraction.

Conclusion and Future Outlook

Butyl(2-methoxyethyl)amine presents an intriguing structural motif for a solvent extraction reagent. The combination of a secondary amine for reactivity and an ether linkage for potential modulation of its properties suggests that it could offer a unique performance profile compared to conventional long-chain alkylamines.

This guide has provided a comprehensive, albeit theoretical, comparative analysis of its potential performance in the extraction of cobalt and lactic acid. The key takeaway for researchers is that while direct experimental validation is necessary, there are strong chemical principles to suggest that butyl(2-methoxyethyl)amine could be a valuable addition to the toolkit of solvent extraction professionals. The provided experimental protocols offer a clear pathway for the empirical determination of its performance characteristics. Future research should focus on systematic studies of butyl(2-methoxyethyl)amine and other ether-containing amines to fully elucidate the structure-performance relationships in this promising class of extractants.

References

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety &amp; Operational Guide: Handling Butyl(2-methoxyethyl)amine

Executive Summary & Chemical Profile Butyl(2-methoxyethyl)amine (CAS: 58203-00-2) is a highly reactive secondary amine utilized extensively in drug development and advanced organic synthesis[1]. Operating as both a flamm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Butyl(2-methoxyethyl)amine (CAS: 58203-00-2) is a highly reactive secondary amine utilized extensively in drug development and advanced organic synthesis[1]. Operating as both a flammable liquid and a severe corrosive agent, handling this compound requires rigorous operational discipline. This guide provides laboratory scientists with field-proven, self-validating protocols for PPE selection, operational workflows, and waste disposal.

Hazard Classifications:

  • Flam. Liq. 3 (H226): Flammable liquid and vapor[1].

  • Skin Corr. 1B (H314): Causes severe skin burns and eye damage[1].

  • Acute Tox. 4 (H302, H312, H332): Harmful if swallowed, in contact with skin, or inhaled[1].

  • STOT SE 3 (H336): May cause drowsiness or dizziness[1].

Mechanistic Hazard Analysis (E-E-A-T)

To establish a fundamentally safe handling environment, operators must understand the chemical causality behind the compound's hazards:

  • Corrosivity & Tissue Saponification: As a secondary amine, Butyl(2-methoxyethyl)amine acts as a strong Lewis base. Upon contact with the epidermis or ocular tissue, it rapidly saponifies protective lipid bilayers and denatures cellular proteins, leading to deep, irreversible chemical burns[2][3].

  • Flammability & Vapor Dynamics: The molecule's ether oxygen and aliphatic butyl chain contribute to a high vapor pressure and low flash point. It readily forms explosive mixtures in ambient air, necessitating the strict elimination of ignition sources and static discharge[1][3].

  • Systemic Toxicity: The compound's amphiphilic nature (lipophilic butyl group and hydrophilic ether) facilitates rapid transdermal and inhalation absorption, potentially causing central nervous system (CNS) depression and systemic toxicity[1].

Quantitative PPE Selection Matrix

Standard nitrile laboratory gloves are highly permeable to secondary amines and offer near-zero protection against Butyl(2-methoxyethyl)amine. Selecting the correct cross-linked elastomer is critical for preventing transdermal exposure.

PPE CategoryRecommended Material / SpecificationQuantitative Performance DataMechanistic Justification
Primary Gloves Butyl Rubber (e.g., Butoject®)Thickness: 0.70 mm Breakthrough: > 480 min[2]Butyl rubber provides exceptional resistance to highly basic, polar organic amines, preventing molecular permeation.
Secondary Gloves Fluoroelastomer (Viton®)Thickness: 0.70 mm Breakthrough: > 120 min[2][4]Viton offers strong secondary protection but degrades faster than Butyl rubber under prolonged amine exposure.
Eye Protection Chemical Splash Goggles + Face ShieldEN 166 / ANSI Z87.1 CompliantProtects against micro-droplet aerosolization which can cause immediate corneal saponification[3].
Body Protection Flame-Resistant (FR) Lab CoatNomex® or equivalentMitigates the Flam. Liq. 3 hazard; prevents ignition from static discharge or localized flash fires.

Operational Workflow: Step-by-Step Handling Protocol

This protocol utilizes a self-validating system to ensure safety at every step of the chemical transfer process.

Phase 1: Pre-Operational Validation
  • Fume Hood Verification: Ensure the chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm). Validation: Check the digital monitor or tape a small tissue to the sash to visually confirm negative pressure before opening the chemical cabinet.

  • PPE Integrity Check: Don Butyl rubber gloves. Validation: Perform a pneumatic inflation test (roll the cuff tightly to trap air) to inspect for microscopic pinholes before handling the amine.

  • Inert Atmosphere Setup: Purge all receiving flasks with ultra-high-purity Argon or Nitrogen for 5 minutes. This displaces oxygen, neutralizing the Flam. Liq. 3 ignition risk.

Phase 2: Chemical Transfer
  • Equipment Selection: Use only gas-tight borosilicate glass syringes with stainless steel Luer-lock needles. Causality: Plastic syringes (e.g., polypropylene) can swell or leach plasticizers when exposed to aggressive ether-amines.

  • Aspiration: Insert the needle through the reagent bottle's septum. Slowly aspirate the required volume of Butyl(2-methoxyethyl)amine. Causality: Rapid aspiration causes cavitation, releasing highly toxic and flammable vapors into the syringe barrel.

  • Dispensation: Transfer the liquid dropwise into the reaction vessel under continuous inert gas flow and magnetic stirring to dissipate localized heat of reaction.

Spill Containment & Disposal Plan

Improper disposal of amines can lead to violent exothermic reactions and laboratory fires.

Emergency Spill Protocol
  • Evacuate & Isolate: Immediately extinguish all open flames, shut off hot plates, and use explosion-proof equipment[5].

  • Containment: Surround and cover the spill with a dry, non-combustible chemical absorbent (e.g., diatomaceous earth or specialized acid-treated sand)[5]. Causality: Combustible absorbents like sawdust will ignite upon contact with oxidizing agents or heat.

  • Collection: Use non-sparking conductive tools to sweep the saturated absorbent into a highly visible, sealable high-density polyethylene (HDPE) container[5].

Routine Disposal & Decontamination
  • Segregation: Collect all Butyl(2-methoxyethyl)amine waste in a dedicated "Halogen-Free Basic Organic Waste" carboy. Causality: Mixing amines with acidic waste streams triggers violent, uncontrolled exothermic neutralization.

  • Decontamination: Rinse all syringes, needles, and glassware with a compatible solvent (e.g., acetone) into the waste carboy, followed by a dilute acetic acid quench (5% v/v) to neutralize residual amine traces before standard washing.

  • Final Disposal: Leave the neutralized waste in its original, clearly labeled container for professional chemical incineration.

Process Visualization

G cluster_prep Phase 1: Preparation cluster_op Phase 2: Operation cluster_disp Phase 3: Disposal Title Butyl(2-methoxyethyl)amine Handling & Disposal Workflow PPE Don Specialized PPE (Butyl/Viton Gloves) Title->PPE Hood Verify Fume Hood (Airflow >100 fpm) PPE->Hood Transfer Inert Gas Transfer (Syringe/Cannula) Hood->Transfer Spill Spill Containment (Dry Absorbent) Transfer->Spill If spill occurs Quench Trace Neutralization (Dilute Acid) Transfer->Quench Normal workflow Spill->Quench Waste Segregated Waste (Halogen-Free) Quench->Waste

Workflow for the safe handling, transfer, and disposal of Butyl(2-methoxyethyl)amine.

References

  • NextSDS. "butyl(2-methoxyethyl)amine — Chemical Substance Information." NextSDS Database. 1

  • Merck Millipore. "SAFETY DATA SHEET - Hanus solution for determination of iodine (Generic Corrosive Handling)." Merck. 2

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 559304, N-tert-Butyl-2-methoxyethylamine." PubChem. 3

  • Laboratorium Discounter. "n-butylamine 99.9 +% extra pure - Safety Data Sheet." Laboratorium Discounter. 4

  • Sigma-Aldrich. "SAFETY DATA SHEET." Sigma-Aldrich.

  • Synquest Labs. "Bis(isopropyl)amine - Safety Data Sheet." Synquest Labs. 5

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